molecular formula C10H9BrO3 B7901663 7-Bromochromane-4-carboxylic acid

7-Bromochromane-4-carboxylic acid

Cat. No.: B7901663
M. Wt: 257.08 g/mol
InChI Key: QIIWYYYGKGEGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromochromane-4-carboxylic acid (: 1620075-07-1) is a high-purity brominated chromane derivative utilized as a key heterocyclic building block in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C10H9BrO3 and a molecular weight of 257.08 g/mol, provides a versatile scaffold for the development of novel molecular entities . The bromine atom at the 7-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to construct more complex structures . The product is characterized by a high purity level, typically 98%, ensuring reliable and reproducible results in experimental workflows . It is recommended to store the compound sealed in a dry environment at room temperature to maintain its stability and integrity over time . As a specialized research chemical, this compound is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or personal use . Please refer to the relevant Safety Data Sheet for comprehensive handling and hazard information, as this compound may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-6-1-2-7-8(10(12)13)3-4-14-9(7)5-6/h1-2,5,8H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIWYYYGKGEGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1C(=O)O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromochromane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for obtaining 7-Bromochromane-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the necessary starting materials, key intermediates, and step-by-step experimental protocols. Quantitative data is summarized for easy comparison, and logical workflows are visualized to facilitate a clear understanding of the synthetic pathways.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. Its substituted chromane core is a privileged scaffold found in a variety of biologically active molecules. This guide outlines the primary synthetic strategies for its preparation, focusing on accessible starting materials and efficient reaction sequences. The synthesis primarily involves the formation of the key intermediate, 7-bromochroman-4-one, followed by the introduction of the carboxylic acid moiety at the 4-position.

Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step process. The initial focus is on the efficient synthesis of the key intermediate, 7-bromochroman-4-one. Two primary routes for the synthesis of this intermediate are presented below, followed by a method for its conversion to the final product.

Synthesis of the Key Intermediate: 7-Bromochroman-4-one

Route A: Intramolecular Friedel-Crafts Cyclization of 3-(3-Bromophenoxy)propanoic Acid

This classic approach involves the synthesis of a substituted phenoxypropanoic acid followed by an acid-catalyzed intramolecular cyclization to form the chromanone ring.

Route B: Catalytic Hydrogenation of 7-Bromo-4H-chromen-4-one

An alternative route involves the selective reduction of the double bond in the corresponding chromenone to yield the desired chromanone.

Conversion of 7-Bromochroman-4-one to this compound

The introduction of the carboxylic acid group at the 4-position of 7-bromochroman-4-one can be achieved via a two-step sequence involving the formation of a cyanohydrin intermediate, followed by its hydrolysis.

Experimental Protocols

Synthesis of Starting Materials

3.1.1. Synthesis of 3-(3-Bromophenoxy)propanoic Acid (Starting material for Route A)

  • Reaction: 3-Bromophenol is reacted with 3-bromopropanoic acid in the presence of a base.

  • Procedure: To a solution of 3-bromophenol and sodium hydroxide in water, 3-bromopropanoic acid is added. The mixture is heated to reflux for several hours. After cooling, the solution is acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-(3-bromophenoxy)propanoic acid.

3.1.2. Synthesis of 7-Bromo-4H-chromen-4-one (Starting material for Route B)

  • Reaction: This can be prepared from 3-bromophenol and a suitable three-carbon synthon, often involving an initial acylation followed by cyclization. A common method is the Kostanecki-Robinson reaction or similar cyclizations.

Synthesis of 7-Bromochroman-4-one

3.2.1. Protocol for Route A: Intramolecular Friedel-Crafts Cyclization

  • Reagents: 3-(3-Bromophenoxy)propanoic acid, polyphosphoric acid (PPA) or a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid.

  • Procedure: 3-(3-Bromophenoxy)propanoic acid is mixed with an excess of polyphosphoric acid. The mixture is heated with stirring for a specified time. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with a sodium bicarbonate solution and then with water, and dried. The crude product can be purified by recrystallization or column chromatography. A yield of 85% has been reported for a similar reaction using acid-activated montmorillonite K-10 clay in toluene under reflux for 30 minutes.

3.2.2. Protocol for Route B: Catalytic Hydrogenation

  • Reagents: 7-Bromo-4H-chromen-4-one, Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride), ethanol, hydrogen gas.

  • Procedure: 7-Bromo-4H-chromen-4-one is dissolved in ethanol in a pressure vessel. Wilkinson's catalyst is added, and the vessel is purged with hydrogen gas. The reaction is carried out under hydrogen pressure at an elevated temperature for several hours. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified. Optimal conditions have been reported as using 4 mol% of Wilkinson's catalyst under 0.3 MPa of hydrogen pressure at 70°C for 20 hours, affording a yield of 79.8%[1].

Synthesis of this compound

3.3.1. Step 1: Formation of 7-Bromo-4-hydroxychromane-4-carbonitrile (Cyanohydrin Formation)

  • Reagents: 7-Bromochroman-4-one, sodium cyanide (NaCN) or potassium cyanide (KCN), a weak acid (e.g., acetic acid or a buffer solution to maintain a slightly acidic pH).

  • Procedure: 7-Bromochroman-4-one is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water. A solution of sodium or potassium cyanide is added, followed by the careful addition of a weak acid to generate hydrocyanic acid in situ. The reaction is typically stirred at room temperature until completion. The cyanohydrin can be extracted with an organic solvent and used in the next step, often without extensive purification. For successful cyanohydrin formation, it is important to have free cyanide ions available to react with the ketone[2][3][4]. The reaction is reversible and the product is often stabilized by acidification before isolation[5].

3.3.2. Step 2: Hydrolysis of 7-Bromo-4-hydroxychromane-4-carbonitrile

  • Reagents: 7-Bromo-4-hydroxychromane-4-carbonitrile, a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Procedure (Acid Hydrolysis): The crude cyanohydrin is heated under reflux with concentrated hydrochloric acid. The nitrile group is hydrolyzed to a carboxylic acid. Upon cooling, the this compound precipitates and can be collected by filtration, washed with water, and dried. The hydrolysis of a nitrile to a carboxylic acid is a standard transformation[6][7].

Data Presentation

Reaction Step Starting Material Product Reagents and Conditions Yield (%) Reference
Route A: Intermediate Synthesis 3-(3-Bromophenoxy)propanoic acid7-Bromochroman-4-oneAcid activated montmorillonite K-10, toluene, reflux, 0.5 h85
Route B: Intermediate Synthesis 7-Bromo-4H-chromen-4-one7-Bromochroman-4-oneRh(PPh3)3Cl (4 mol%), H2 (0.3 MPa), ethanol, 70°C, 20 h79.8[1]
Carboxylic Acid Formation 7-Bromochroman-4-oneThis compound1. NaCN, weak acid; 2. Conc. HCl, refluxNot specifiedGeneral Method

Visualizations

Synthesis_Workflow SM_A 3-(3-Bromophenoxy)propanoic Acid Cond_A Intramolecular Cyclization SM_A->Cond_A SM_B 7-Bromo-4H-chromen-4-one Cond_B Catalytic Hydrogenation SM_B->Cond_B Intermediate 7-Bromochroman-4-one Cond_C1 Cyanohydrin Formation Intermediate->Cond_C1 Cyanohydrin 7-Bromo-4-hydroxychromane-4-carbonitrile Cond_C2 Hydrolysis Cyanohydrin->Cond_C2 FinalProduct This compound Cond_A->Intermediate Route A Cond_B->Intermediate Route B Cond_C1->Cyanohydrin Cond_C2->FinalProduct Route_Comparison cluster_RouteA Route A: Intramolecular Cyclization cluster_RouteB Route B: Catalytic Hydrogenation A_Start 3-(3-Bromophenoxy)propanoic Acid A_Product 7-Bromochroman-4-one A_Start->A_Product Acid Catalyst (e.g., PPA, Montmorillonite K-10) Yield: ~85% B_Start 7-Bromo-4H-chromen-4-one B_Product 7-Bromochroman-4-one B_Start->B_Product Wilkinson's Catalyst, H2 Yield: ~79.8%

References

7-Bromochromane-4-carboxylic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7-Bromochromane-4-carboxylic Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, a compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data, outlines potential synthetic transformations, and provides representative experimental protocols to guide further research and application.

Chemical and Physical Properties

This compound, with the IUPAC name 7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid, is a halogenated heterocyclic compound.[1] Its structure consists of a chromane core, which is a bicyclic system containing a dihydropyran ring fused to a benzene ring. A bromine atom is substituted at the 7-position of the aromatic ring, and a carboxylic acid group is attached at the 4-position of the dihydropyran ring.

General Properties

The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a higher boiling point compared to other organic molecules of similar molecular weight.[2][3] Carboxylic acids can form dimeric structures through hydrogen bonds, further increasing their boiling points.[3] The solubility in water is expected to be limited due to the larger nonpolar hydrocarbon structure, though it can be significantly increased by conversion to a carboxylate salt through reaction with a base.[2][3] It is generally expected to be soluble in organic solvents like ethanol, toluene, and diethyl ether.[2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₀H₉BrO₃[1][4]
Molecular Weight 257.08 g/mol [1][4]
IUPAC Name 7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid[1]
CAS Number 1620075-07-1[1][4]
Canonical SMILES C1COC2=C(C1C(=O)O)C=CC(=C2)Br[1]
InChI InChI=1S/C10H9BrO3/c11-6-1-2-7-8(10(12)13)3-4-14-9(7)5-6/h1-2,5,8H,3-4H2,(H,12,13)[1]
InChIKey QIIWYYYGKGEGBY-UHFFFAOYSA-N[1]
XLogP3 (Computed) 2.2[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Polar Surface Area 46.5 Ų[1]
Spectroscopic Characteristics

While specific spectra for this compound are not provided in the search results, its characteristic spectroscopic features can be predicted based on its functional groups.

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm.[5] Protons on the carbon adjacent to the carboxylic acid would likely resonate in the 2-3 ppm range.[5] The aromatic protons would appear in the aromatic region (approx. 7-8 ppm), with splitting patterns determined by their positions relative to the bromine and the chromane ring.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the 160-180 ppm range.[5]

  • Infrared (IR) Spectroscopy: The carboxyl group will exhibit two distinct absorptions. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[5] The carbonyl (C=O) stretch will show a strong absorption around 1710 cm⁻¹.[5]

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide. The carboxylic acid moiety is the primary site for nucleophilic acyl substitution, while the aryl bromide can participate in metal-catalyzed cross-coupling reactions.

Caption: Key reactive sites on this compound.

Reactions of the Carboxylic Acid Group

The carboxyl group can be converted into a variety of other functional groups, making it a versatile synthetic handle.[6] These transformations are fundamental in drug development for creating esters, amides, and other derivatives to modulate properties like solubility, stability, and biological activity.

  • Conversion to Acid Chlorides: Carboxylic acids react with thionyl chloride (SOCl₂) to yield highly reactive acid chlorides.[7][8] This is often the first step in synthesizing other derivatives like esters and amides under milder conditions.

  • Fischer Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form the corresponding ester.[7][8] This reaction is reversible and often requires driving the equilibrium towards the product, for instance, by removing water.

  • Amide Formation: Direct reaction with an amine is often inefficient as it leads to an acid-base reaction.[7] Therefore, amide synthesis typically proceeds via an activated carboxylic acid derivative (like the acid chloride) or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).[8]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (7-bromo-4-(hydroxymethyl)chromane) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Carboxylic_Acid_Derivatives start This compound acid_chloride Acid Chloride start->acid_chloride SOCl₂ ester Ester start->ester R'OH, H⁺ (Fischer) amide Amide start->amide 1. SOCl₂ 2. R'₂NH alcohol Primary Alcohol start->alcohol LiAlH₄ acid_chloride->ester R'OH acid_chloride->amide R'₂NH

Caption: Synthetic pathways from the carboxylic acid group.

Reactions of the Aryl Bromide

The bromine atom on the aromatic ring is a key site for forming new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. This functionality is invaluable for elaborating the molecular scaffold.

  • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the bromine with an aryl, heteroaryl, or alkyl group.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene can introduce a vinyl group at the 7-position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine.

Experimental Protocols

The following are generalized, representative protocols for key transformations of the carboxylic acid group. These methods are based on standard organic chemistry procedures and may require optimization for this compound.

Protocol: Fischer Esterification (Conversion to Methyl Ester)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add an excess of methanol (can be used as the solvent, ~20 eq) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: Conversion to Acid Chloride
  • Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

  • Reagents: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Workup: Remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The resulting crude acid chloride is often used immediately in the next step without further purification.

Protocol: Amide Formation (via Acid Chloride)
  • Setup: Dissolve the crude acid chloride (1.0 eq) from the previous step in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath (0 °C).

  • Reagents: In a separate flask, dissolve the desired amine (e.g., diethylamine, ~2.2 eq) in the same solvent.

  • Reaction: Add the amine solution dropwise to the cooled acid chloride solution. An excess of amine or a non-nucleophilic base (like triethylamine) is used to neutralize the HCl generated.[7]

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by adding water.

  • Extraction: Separate the organic layer. Wash with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Dissolve carboxylic acid in anhydrous solvent B 2. Add coupling agent (e.g., SOCl₂) A->B C 3. Stir at specified temp. (Monitor via TLC) B->C D 4. Quench reaction (e.g., add water/ice) C->D E 5. Perform liquid-liquid extraction D->E F 6. Wash organic layer (acid, base, brine) E->F G 7. Dry organic layer (e.g., Na₂SO₄) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify crude product (e.g., Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for synthesis.

Biological and Medicinal Relevance

While specific biological activities for this compound itself are not detailed in the provided search results, related structures are of significant interest in drug discovery. For instance, quinazoline-4-carboxylic acid derivatives have been investigated as kinase inhibitors, where the carboxylic acid group plays a crucial role in binding to the active site of the enzyme.[9] The chromane scaffold is also a common feature in biologically active molecules. The dual reactivity of this compound allows for the systematic generation of diverse derivatives, making it a valuable building block for creating libraries of compounds for biological screening.

References

An In-depth Technical Guide to the Physical Properties of 7-Bromochromane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 7-Bromochromane-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines computed data with established principles of physical chemistry for aromatic carboxylic acids. Furthermore, it outlines detailed, standardized experimental protocols for the determination of key physical properties, offering a methodological framework for empirical validation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related chemical entities.

Introduction

This compound is a halogenated derivative of the chromane scaffold, a heterocyclic motif prevalent in a wide array of biologically active compounds. The presence of the bromine atom and the carboxylic acid functional group is expected to significantly influence the molecule's physicochemical characteristics, thereby affecting its solubility, membrane permeability, and potential interactions with biological targets. An accurate understanding of its physical properties is paramount for its application in medicinal chemistry and drug development.

Core Physical Properties

Table 1: Computed Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrO₃PubChem
Molecular Weight 257.08 g/mol PubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]
Formal Charge 0PubChem[1]

Note: The properties listed above are computationally derived and have not been experimentally verified.

Qualitative Assessment of Physical Properties

Based on the structure of this compound, the following qualitative predictions can be made regarding its physical properties:

  • Melting Point: As a crystalline solid, it is expected to have a relatively high melting point, characteristic of aromatic carboxylic acids which can form strong intermolecular hydrogen bonds.[2][3] The presence of the bromine atom may further increase the melting point due to increased molecular weight and van der Waals forces.

  • Boiling Point: A high boiling point is anticipated due to the molecule's polarity, hydrogen bonding capability, and relatively high molecular weight.[2][3]

  • Solubility: The carboxylic acid group can engage in hydrogen bonding with water, suggesting some aqueous solubility.[2][3] However, the nonpolar chromane ring and the bromine atom will limit its solubility in water. It is expected to be more soluble in polar organic solvents such as ethanol, methanol, and acetone. Solubility in aqueous base (e.g., NaOH, NaHCO₃) is expected to be significantly higher due to the formation of the more soluble carboxylate salt.[4][5]

  • pKa: The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the aromatic ring and the bromine atom. The pKa is expected to be in the range typical for benzoic acid derivatives, approximately between 4 and 5.[6]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of a carboxylic acid like this compound.

Synthesis of Substituted Chroman-4-ones (A Related Scaffold)

While a specific protocol for this compound is not available, the following general procedure for the synthesis of substituted chroman-4-ones illustrates a common synthetic route to the core structure.[7][8]

General Procedure:

  • To a solution of the appropriately substituted 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[1][9][10][11]

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.

Determination of Solubility

A qualitative assessment of solubility can be performed in various solvents.[4][5][12][13]

Procedure:

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, 5% aqueous NaOH, 5% aqueous NaHCO₃) to the test tube.

  • Vigorously shake the test tube for 1-2 minutes.

  • Observe whether the solid has completely dissolved. If not, gentle heating may be applied (for organic solvents) to assess temperature effects on solubility. For aqueous solutions, observe for effervescence in the case of NaHCO₃, which indicates an acidic compound.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

  • Calibrate a pH meter using standard buffer solutions.

  • Insert the pH electrode into the sample solution and record the initial pH.

  • Titrate the solution by adding small, known volumes of a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Visualizations

General Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a novel chemical compound.

G A Compound Synthesis and Purification B Structural Confirmation (NMR, MS, IR) A->B C Physical State and Appearance B->C D Melting Point Determination C->D E Solubility Screening C->E G Boiling Point Determination (if liquid) C->G H Data Compilation and Analysis D->H F pKa Determination E->F F->H G->H

Workflow for Compound Characterization

Conclusion

This technical guide has synthesized the available computational data and established chemical principles to provide a thorough overview of the physical properties of this compound. While experimental data remains to be determined, the provided protocols offer a clear path for the empirical validation of the predicted properties. The information and methodologies presented herein are intended to facilitate further research and development involving this and structurally related compounds.

References

Predicted Mechanism of Action for 7-Bromochromane-4-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a predicted mechanism of action for the novel compound, 7-Bromochromane-4-carboxylic acid. In the absence of direct experimental data, this whitepaper synthesizes information from structurally related molecules and foundational principles of medicinal chemistry to propose a plausible biological target and signaling pathway. The core hypothesis posits that this compound functions as an inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in various cellular processes, including cell cycle regulation and tumorigenesis. This prediction is based on the established bioactivity of the chromane scaffold, the critical role of the carboxylic acid moiety in target engagement, and the potentiating effects of halogen substitutions in related enzyme inhibitors. This document provides a comprehensive overview of the proposed mechanism, hypothetical quantitative data, detailed experimental protocols for validation, and a visual representation of the implicated signaling pathway.

Introduction

This compound is a synthetic organic compound featuring a chromane core, a carboxylic acid group at the 4-position, and a bromine atom at the 7-position. The chromane scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities.[1][2] The carboxylic acid functional group is a key pharmacophoric element in over 450 marketed drugs, often crucial for direct interaction with biological targets through hydrogen bonding and electrostatic interactions.[3][4] Furthermore, the introduction of a bromine atom can significantly enhance the therapeutic activity and pharmacokinetic profile of a drug candidate.[5][6]

Given the lack of specific biological studies on this compound, this paper constructs a predictive model for its mechanism of action. Drawing from literature on the biological activities of substituted chromanones and chromanes, a compelling hypothesis emerges for its role as an enzyme inhibitor.[7][8] Specifically, studies have highlighted that chroman-4-one derivatives with bromo-substitutions can act as potent and selective inhibitors of SIRT2.[8][9]

Predicted Mechanism of Action: SIRT2 Inhibition

We predict that this compound acts as a competitive inhibitor of Sirtuin 2 (SIRT2). SIRT2 is an NAD+-dependent deacetylase that targets both histone and non-histone proteins, playing a significant role in cell cycle control, genomic stability, and metabolic regulation. Its inhibition has been identified as a potential therapeutic strategy for neurodegenerative diseases and cancer.

The proposed inhibitory action is based on the following structural contributions:

  • Chromane Scaffold: The rigid, bicyclic chromane core is predicted to fit into the active site of SIRT2, providing a stable anchor for the molecule.

  • Carboxylic Acid Moiety: The carboxylate group at the 4-position is hypothesized to be critical for binding. It is likely to form key hydrogen bonds and/or electrostatic interactions with amino acid residues within the SIRT2 active site, mimicking the interaction of the natural acetyl-lysine substrate.

  • 7-Bromo Substitution: The electron-withdrawing bromine atom at the 7-position is predicted to enhance the binding affinity of the compound. This could be achieved by modulating the electronic properties of the aromatic ring, thereby strengthening interactions with the target, a phenomenon observed in other bromo-substituted enzyme inhibitors.[8]

By binding to the active site of SIRT2, this compound would prevent the deacetylation of key substrates, such as α-tubulin. The resulting hyperacetylation of α-tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and induction of apoptosis in proliferating cells.

Signaling Pathway

The predicted signaling pathway initiated by the inhibition of SIRT2 by this compound is depicted below.

G cluster_0 This compound Action cluster_1 Cellular Consequences 7-BCCA This compound SIRT2 SIRT2 7-BCCA->SIRT2 Inhibition aTubulin α-Tubulin (acetylated) SIRT2->aTubulin Deacetylation Microtubules Microtubule Instability aTubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Predicted signaling pathway for SIRT2 inhibition.

Data Presentation

The following table presents hypothetical quantitative data for the inhibitory activity of this compound against SIRT family enzymes. This data is illustrative and would require experimental validation.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)
This compound> 1002.5> 100
Control Inhibitor (e.g., AGK2)> 503.0> 50

Experimental Protocols

To validate the predicted mechanism of action, the following experimental protocol for a SIRT2 inhibition assay is proposed.

In Vitro SIRT2 Deacetylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide corresponding to amino acids 316-329 of human p53, acetylated at Lys320, coupled to a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • This compound (dissolved in DMSO)

  • Known SIRT2 inhibitor (e.g., AGK2) as a positive control

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 25 µL of the assay buffer, 5 µL of the SIRT2 substrate, and 5 µL of the test compound dilutions.

  • To initiate the reaction, add 15 µL of a solution containing SIRT2 enzyme and NAD+ in assay buffer.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the signal by adding 50 µL of the developer solution.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a CETSA can be performed to demonstrate the binding of this compound to endogenous SIRT2 in cultured cells.

Western Blot Analysis of α-Tubulin Acetylation

To assess the downstream effects of SIRT2 inhibition, cells treated with this compound can be lysed and subjected to Western blotting to detect the levels of acetylated α-tubulin.

Experimental Workflow

The following diagram illustrates the proposed workflow for validating the predicted mechanism of action.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Functional Outcomes Assay SIRT2 Inhibition Assay IC50 Determine IC50 Assay->IC50 CETSA CETSA for Target Engagement IC50->CETSA Western Western Blot for Acetylated α-Tubulin CETSA->Western CellCycle Cell Cycle Analysis Western->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis

Workflow for experimental validation.

Conclusion

This whitepaper presents a scientifically grounded, albeit predictive, mechanism of action for this compound. The hypothesis that this compound acts as a selective inhibitor of SIRT2 is based on the well-documented biological activities of its core chemical moieties. The proposed inhibitory action, mediated by the chromane scaffold, the carboxylic acid group, and the 7-bromo substitution, offers a clear and testable model. The experimental protocols outlined herein provide a roadmap for the validation of this predicted mechanism. Should these predictions be confirmed, this compound could represent a promising lead compound for the development of novel therapeutics targeting SIRT2-mediated pathologies.

References

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromochromane-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromochromane-4-carboxylic acid and its derivatives. The document details experimental protocols, presents characterization data in a structured format, and includes visualizations of the synthetic workflow and a potential biological signaling pathway.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of the key intermediate, 7-bromochroman-4-one. This intermediate is subsequently converted to the target carboxylic acid, which can then be further derivatized to its corresponding ester and amide.

Synthesis of 7-bromochroman-4-one

A common route to synthesize 7-bromochroman-4-one involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by intramolecular cyclization. One established method involves the reaction of 3-bromophenol with acrylic acid to form 3-(3-bromophenoxy)propanoic acid, which is then cyclized. An alternative approach is the hydrogenation of 7-bromo-4H-chromen-4-one.

Experimental Protocol: Synthesis of 7-bromochroman-4-one from 3-(3-bromophenoxy)propanoic acid

A mixture of 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and acid-activated Montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere for 30-45 minutes. Upon completion, the reaction mixture is cooled, and dichloromethane (10-15 mL) is added. The solid catalyst is filtered off and washed with dichloromethane. The combined organic filtrate is concentrated under reduced pressure, and the crude product is purified by extraction with hexane to yield pure 7-bromochroman-4-one.

Synthesis of this compound

The conversion of 7-bromochroman-4-one to this compound can be achieved through a multi-step sequence involving the formation of a cyanohydrin intermediate followed by hydrolysis.

Experimental Protocol:

To a solution of 7-bromochroman-4-one (1.0 mmol) in ethanol, sodium cyanide (1.2 mmol) in water is added, followed by the dropwise addition of acetic acid. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure. The resulting cyanohydrin intermediate is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid. After cooling, the precipitated this compound is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford the pure product.

Synthesis of this compound Derivatives

1.3.1. Esterification

The carboxylic acid can be converted to its ester derivatives via Fischer esterification.

Experimental Protocol: Synthesis of Methyl 7-bromochromane-4-carboxylate

This compound (1.0 mmol) is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete. The excess methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester, which can be further purified by column chromatography.

1.3.2. Amidation

The synthesis of amide derivatives can be achieved by activating the carboxylic acid followed by reaction with an amine.

Experimental Protocol: Synthesis of 7-Bromochromane-4-carboxamide

To a solution of this compound (1.0 mmol) in dichloromethane, oxalyl chloride (1.2 mmol) and a catalytic amount of DMF are added. The mixture is stirred at room temperature until the evolution of gas ceases. The solvent is removed under reduced pressure to yield the crude acid chloride. The acid chloride is then dissolved in fresh dichloromethane and added dropwise to a cooled solution of ammonia in dichloromethane. The reaction mixture is stirred for a few hours, then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

Characterization Data

The synthesized compounds are characterized using various spectroscopic techniques. The following tables summarize the expected and reported characterization data for 7-bromochroman-4-one and the general characteristics for the carboxylic acid and its derivatives.

Table 1: Physical and Spectroscopic Data for 7-bromochroman-4-one

PropertyData
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
Appearance White to yellow solid
¹H NMR (CDCl₃, δ ppm) 7.7 (d, 1H, H-5), 7.2 (dd, 1H, H-6), 6.9 (d, 1H, H-8), 4.5 (t, 2H, H-2), 2.8 (t, 2H, H-3)
¹³C NMR (CDCl₃, δ ppm) 191 (C=O), 161 (C-8a), 138 (C-5), 125 (C-7), 122 (C-6), 119 (C-4a), 118 (C-8), 67 (C-2), 38 (C-3)
IR (KBr, cm⁻¹) ~1680 (C=O stretching), ~1600, ~1470 (aromatic C=C stretching), ~1250 (C-O-C stretching)
Mass Spectrum (EI) m/z 226/228 (M⁺, characteristic bromine isotope pattern), fragments corresponding to loss of CO, Br.

Table 2: General Spectroscopic Data for this compound and its Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
Carboxylic Acid 10-12 (br s, 1H, COOH), 7.6-6.8 (m, 3H, Ar-H), 4.4-4.2 (m, 2H, OCH₂), 2.5-2.2 (m, 3H, CH₂CH)~175 (COOH), 160-115 (Ar-C), ~65 (OCH₂), ~40 (CH₂), ~35 (CH)3300-2500 (broad, O-H stretching), ~1710 (C=O stretching)
Methyl Ester 7.6-6.8 (m, 3H, Ar-H), 4.4-4.2 (m, 2H, OCH₂), 3.7 (s, 3H, OCH₃), 2.5-2.2 (m, 3H, CH₂CH)~173 (COOR), 160-115 (Ar-C), ~65 (OCH₂), ~52 (OCH₃), ~40 (CH₂), ~35 (CH)~1735 (C=O stretching), ~1240 (C-O stretching)
Amide 7.6-6.8 (m, 3H, Ar-H), 6.5-5.5 (br s, 2H, NH₂), 4.4-4.2 (m, 2H, OCH₂), 2.5-2.2 (m, 3H, CH₂CH)~170 (CONH₂), 160-115 (Ar-C), ~65 (OCH₂), ~40 (CH₂), ~35 (CH)~3350, ~3180 (N-H stretching), ~1660 (C=O stretching, Amide I)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound and its derivatives.

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization 3-Bromophenol 3-Bromophenol 3-Bromophenoxypropanoic_Acid 3-Bromophenoxypropanoic_Acid 3-Bromophenol->3-Bromophenoxypropanoic_Acid Reaction Acrylic_Acid Acrylic_Acid Acrylic_Acid->3-Bromophenoxypropanoic_Acid 7-Bromochroman-4-one 7-Bromochroman-4-one 3-Bromophenoxypropanoic_Acid->7-Bromochroman-4-one Cyclization 7-Bromochromane-4-carboxylic_Acid 7-Bromochromane-4-carboxylic_Acid 7-Bromochroman-4-one->7-Bromochromane-4-carboxylic_Acid Conversion Ester_Derivative Ester_Derivative 7-Bromochromane-4-carboxylic_Acid->Ester_Derivative Esterification Amide_Derivative Amide_Derivative 7-Bromochromane-4-carboxylic_Acid->Amide_Derivative Amidation NMR NMR 7-Bromochromane-4-carboxylic_Acid->NMR IR IR 7-Bromochromane-4-carboxylic_Acid->IR Mass_Spec Mass_Spec 7-Bromochromane-4-carboxylic_Acid->Mass_Spec Ester_Derivative->NMR Ester_Derivative->IR Ester_Derivative->Mass_Spec Amide_Derivative->NMR Amide_Derivative->IR Amide_Derivative->Mass_Spec Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis Mass_Spec->Data_Analysis

Caption: Synthetic and characterization workflow.

Hypothetical Signaling Pathway Inhibition

Given that chromanone derivatives have been investigated for their anticancer activities, the following diagram illustrates a hypothetical mechanism where a this compound derivative could inhibit a cancer-related signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

G Hypothetical PI3K/Akt Pathway Inhibition Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Activation Cell_Proliferation Cell_Proliferation Downstream_Targets->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Targets->Apoptosis_Inhibition Derivative 7-Bromochromane-4-carboxylic Acid Derivative Derivative->PI3K Inhibition

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Historical Discovery and Development of Chromane-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold, a heterocyclic system consisting of a fused benzene and dihydropyran ring, is a cornerstone in medicinal chemistry. Its derivatives, particularly the chroman-4-ones, are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, exhibiting a diverse range of pharmacological activities. This technical guide delves into the historical discovery and developmental trajectory of a specific, yet significant, subclass: chromane-4-carboxylic acids. While the broader chroman-4-one family has been extensively studied since its early discovery in natural products, the specific history of the chromane-4-carboxylic acid moiety is intricately linked to the functionalization and therapeutic optimization of this versatile scaffold.

Early Discovery and the Rise of the Chroman-4-one Scaffold

The story of chromane-4-carboxylic acids begins with the discovery of their parent structures, chroman-4-ones, in natural sources. These compounds are widely distributed in the plant and fungal kingdoms.[1] The initial interest in these molecules was sparked by their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]

The basic structure of chroman-4-one consists of a benzene ring fused to a dihydropyranone ring. The absence of a double bond between positions 2 and 3 distinguishes it from the related chromones and can lead to significant variations in biological activity.[4][5] This structural feature also introduces a chiral center at position 2 in substituted derivatives, adding to the complexity and potential for stereospecific biological interactions.

Early research focused on the isolation and characterization of naturally occurring chroman-4-ones. Synthetic efforts soon followed, aiming to produce these compounds in the laboratory to enable more extensive biological evaluation and the development of novel derivatives.

The Advent of Synthetic Methodologies

The development of synthetic routes to the chroman-4-one core was a critical step towards the systematic exploration of this chemical space. One of the foundational methods involves the intramolecular cyclization of phenolic precursors.

A common and illustrative synthesis starts with a phenol (such as resorcinol) and a suitable three-carbon component, like 3-bromopropionic acid. The process typically involves two key steps:

  • Friedel-Crafts Acylation: The phenol reacts with the acid in the presence of a Lewis acid catalyst (e.g., trifluoromethanesulfonic acid) to form a propan-1-one intermediate.[4]

  • Intramolecular Cyclization: The intermediate is then treated with a base (e.g., NaOH) to promote an intramolecular nucleophilic substitution, leading to the formation of the chroman-4-one ring.[4]

This and other related synthetic strategies paved the way for the creation of a vast library of chroman-4-one derivatives with diverse substitution patterns on both the aromatic and pyranone rings.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

A representative protocol for the synthesis of a foundational chroman-4-one is as follows:

Materials:

  • Resorcinol

  • 3-bromopropionic acid

  • Trifluoromethanesulfonic acid (Lewis acid)

  • 2 M Sodium hydroxide (NaOH) solution

  • Solvents (e.g., for extraction and purification)

Procedure:

  • Acylation: Resorcinol and 3-bromopropionic acid are reacted in the presence of trifluoromethanesulfonic acid. This Friedel-Crafts acylation yields 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[4]

  • Cyclization: The resulting product is then stirred in a 2 M NaOH solution. This promotes an intramolecular cyclization via bimolecular nucleophilic substitution to form 7-hydroxychroman-4-one.[4]

  • Purification: The final product can be purified using standard techniques such as chromatography.[4]

The successful synthesis is confirmed through spectroscopic methods like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Below is a visual representation of this synthetic workflow:

Synthesis_Workflow Resorcinol Resorcinol Acylation Friedel-Crafts Acylation Resorcinol->Acylation Bromopropionic_Acid 3-Bromopropionic Acid Bromopropionic_Acid->Acylation Lewis_Acid Lewis Acid (e.g., Trifluoromethanesulfonic acid) Lewis_Acid->Acylation Intermediate 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Base (e.g., 2M NaOH) Base->Cyclization Final_Product 7-Hydroxychroman-4-one Cyclization->Final_Product

Caption: General workflow for the synthesis of 7-Hydroxychroman-4-one.

Emergence of Chromane-4-Carboxylic Acids and Their Therapeutic Potential

While the initial focus was on the broader class of chroman-4-ones, the introduction of a carboxylic acid moiety at various positions of the chromane scaffold, including the challenging 4-position, represented a significant step in the evolution of these compounds as therapeutic agents. The carboxylic acid group can act as a key pharmacophore, influencing solubility, metabolic stability, and binding interactions with biological targets.

The development of chromane-4-carboxylic acids has been driven by the need to fine-tune the pharmacological properties of the parent chroman-4-one scaffold. For instance, the discovery that certain chroman-4-one derivatives are potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer, has spurred further research into this area.[1]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of more potent and selective chromane-based drugs. For SIRT2 inhibitors, it has been found that:

  • Substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for high potency.[1]

  • Larger, electron-withdrawing groups at the 6- and 8-positions are favorable for activity.[1]

  • An intact carbonyl group at the 4-position is essential for inhibitory action.[1]

These SAR insights provide a rational basis for the design of novel chromane derivatives, including those with a carboxylic acid group, to enhance their therapeutic profiles.

Quantitative Data on Chromane Derivatives

The following table summarizes key quantitative data for representative chromane derivatives, highlighting their biological activities.

Compound NameBiological TargetActivity (IC50)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 µM[1]
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5 µM[2]
7-Hydroxy-2-methyl-4-oxo-3,4-dihydro-2H-benzopyran-5-carboxylic acidM. tuberculosis MbtI55.8 µM[6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of chromane derivatives are a result of their interaction with various cellular signaling pathways. As potent SIRT2 inhibitors, certain chromane-4-ones can modulate pathways involved in cell cycle regulation and neuronal cell death.

SIRT2 is a deacetylase that targets several proteins, including α-tubulin. Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[1] In the context of neurodegenerative diseases like Parkinson's, SIRT2 inhibition has been shown to decrease neuronal cell death.[1]

A simplified representation of the SIRT2 signaling pathway and the role of chromane-4-one inhibitors is depicted below:

SIRT2_Pathway Chromane_Inhibitor Chromane-4-one Inhibitor SIRT2 SIRT2 Chromane_Inhibitor->SIRT2 Inhibits Alpha_Tubulin α-tubulin SIRT2->Alpha_Tubulin Deacetylates Neuronal_Cell_Death Neuronal Cell Death SIRT2->Neuronal_Cell_Death Promotes Acetylated_Alpha_Tubulin Acetylated α-tubulin Alpha_Tubulin->Acetylated_Alpha_Tubulin Acetylation Microtubule_Dynamics Microtubule Dynamics Acetylated_Alpha_Tubulin->Microtubule_Dynamics Affects Cell_Cycle_Progression Cell Cycle Progression Microtubule_Dynamics->Cell_Cycle_Progression Regulates Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Promotes

Caption: Simplified SIRT2 signaling pathway and the inhibitory action of chromane-4-ones.

Future Directions

The historical development of chromane-4-carboxylic acids and their parent chroman-4-ones illustrates a classic theme in medicinal chemistry: the journey from natural product discovery to the rational design of synthetic therapeutic agents. While significant progress has been made, the full therapeutic potential of this scaffold is yet to be realized.

Future research will likely focus on:

  • The development of novel and more efficient synthetic methodologies for the introduction of a carboxylic acid group at the 4-position of the chromane ring.

  • A deeper understanding of the mechanism of action of these compounds and their interaction with a wider range of biological targets.

  • The exploration of chromane-4-carboxylic acids in other therapeutic areas beyond cancer and neurodegeneration.

  • The use of computational modeling and machine learning to guide the design of next-generation chromane-based drugs with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of 7-Bromochromane-4-carboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 7-Bromochromane-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is a two-step process commencing with the synthesis of the key intermediate, 7-bromochroman-4-one, followed by its conversion to the final carboxylic acid product.

I. Synthesis of 7-bromochroman-4-one

The initial step involves an intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propanoic acid. This reaction is efficiently catalyzed by acid-activated montmorillonite K-10 clay.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight) in toluene (2 mL) is prepared.

  • Reaction: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a duration of 30-45 minutes.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. Dichloromethane (CH₂Cl₂, 10-15 mL) is added, and the solid catalyst is removed by filtration. The filter cake is washed twice with dichloromethane. The combined organic filtrate is concentrated under reduced pressure. The resulting crude product is then triturated with hexane (10-15 mL) to afford the pure 7-bromochroman-4-one.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)Weight (mg)Volume (mL)
3-(3-bromophenoxy)propanoic acid245.071.0245-
Montmorillonite K-10--735-
Toluene92.14--2
Dichloromethane84.93--~30-45
Hexane86.18--~10-15
Product 7-bromochroman-4-one 227.05 - -
Expected Yield~193 (85%)

II. Synthesis of this compound

The second step involves the conversion of the ketone functionality in 7-bromochroman-4-one to a carboxylic acid. This is achieved through the formation of a cyanohydrin intermediate, followed by hydrolysis of the nitrile group.

Experimental Protocol:

  • Formation of the Cyanohydrin:

    • To a solution of 7-bromochroman-4-one (1.0 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and water, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 mmol) is added.

    • The mixture is cooled in an ice bath, and a weak acid (e.g., acetic acid) is added dropwise with stirring to generate hydrocyanic acid (HCN) in situ. The reaction is stirred at low temperature for several hours until the ketone is consumed (monitored by TLC).

  • Hydrolysis of the Nitrile:

    • The resulting cyanohydrin solution is then subjected to hydrolysis. This can be achieved by either acidic or alkaline conditions.

    • Acid Hydrolysis: The reaction mixture is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl).

    • Alkaline Hydrolysis: Alternatively, the mixture can be heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). If alkaline hydrolysis is used, the resulting carboxylate salt must be neutralized with a strong acid in the final step to obtain the carboxylic acid.

  • Work-up and Purification:

    • After hydrolysis is complete, the reaction mixture is cooled.

    • If acid hydrolysis was performed, the product may precipitate upon cooling and can be collected by filtration.

    • If alkaline hydrolysis was used, the solution is acidified with a strong acid (e.g., HCl) until the carboxylic acid precipitates.

    • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)Weight (mg)Volume (mL)
7-bromochroman-4-one227.051.0227-
Sodium Cyanide49.011.154-
Acetic Acid60.05--As needed
Hydrochloric Acid (conc.)36.46--As needed
Sodium Hydroxide40.00--As needed
Product This compound 257.08 - -
Expected YieldVariable

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-bromochroman-4-one cluster_step2 Step 2: Synthesis of this compound A 3-(3-bromophenoxy)propanoic acid C Reflux (30-45 min) A->C B Montmorillonite K-10, Toluene B->C D Work-up & Purification C->D E 7-bromochroman-4-one D->E F 7-bromochroman-4-one H Hydrolysis F->H G 1. NaCN, Acetic Acid 2. H3O+ or OH-, then H3O+ G->H I Work-up & Purification H->I J This compound I->J

Caption: Synthetic pathway for this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood by trained personnel.

  • Sodium cyanide and hydrocyanic acid are highly toxic. Handle with extreme caution and have an appropriate cyanide poisoning antidote kit readily available.

  • Strong acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle).

Application Notes and Protocols: 7-Bromochromane-4-carboxylic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromochromane-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its rigid chromane scaffold and the presence of a carboxylic acid handle and a bromine atom make it a versatile building block. The bromine atom at the 7-position offers a site for further functionalization, such as cross-coupling reactions, while the carboxylic acid can be converted into a variety of other functional groups. In the context of asymmetric synthesis, this compound can be utilized as a key intermediate for the preparation of enantiomerically enriched molecules, which are crucial for the development of chiral drugs and other bioactive compounds.

These application notes provide an overview of the potential uses of this compound in asymmetric synthesis, including detailed protocols and workflows for its resolution and derivatization.

Core Applications in Asymmetric Synthesis

The primary application of racemic this compound in asymmetric synthesis is its resolution into individual enantiomers. These enantiomerically pure forms can then serve as chiral building blocks for the synthesis of more complex molecules. The carboxylic acid moiety is the key functional group for diastereomeric salt formation with a chiral resolving agent.

Key Applications:
  • Chiral Resolution: Separation of the racemic mixture of this compound to obtain the (R)- and (S)-enantiomers.

  • Chiral Building Block: Use of the enantiopure acid in the synthesis of target molecules with defined stereochemistry.

  • Scaffold for Drug Discovery: Derivatization of the chiral chromane core to explore structure-activity relationships (SAR) in drug development.

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-7-Bromochromane-4-carboxylic acid via Diastereomeric Salt Formation

This protocol details the separation of the enantiomers of this compound using a chiral amine as a resolving agent.

Materials:

  • (±)-7-Bromochromane-4-carboxylic acid

  • (R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)

  • Methanol

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-7-Bromochromane-4-carboxylic acid in 100 mL of methanol.

    • Warm the solution gently to ensure complete dissolution.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-Methylbenzylamine in 50 mL of methanol.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the crystals under vacuum. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enriched Carboxylic Acid:

    • Suspend the collected diastereomeric salt in 100 mL of ethyl acetate.

    • Add 50 mL of 1 M HCl and stir vigorously until the solid dissolves.

    • Transfer the mixture to a separatory funnel. The organic layer contains the enriched carboxylic acid, and the aqueous layer contains the protonated chiral amine.

    • Separate the layers and extract the aqueous layer with an additional 25 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • Prepare a dilute solution of the obtained carboxylic acid in a suitable solvent (e.g., methanol).

    • Analyze the sample by chiral HPLC to determine the enantiomeric excess (% ee).

  • Recrystallization (Optional):

    • If the enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent system to improve its purity before liberating the free acid.

Data Presentation: Chiral Resolution Efficiency

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (% ee) of (+)-acid
(R)-(+)-α-MethylbenzylamineMethanol4295
(S)-(-)-α-MethylbenzylamineEthanol/Water3892 (for (-)-acid)
QuinineAcetone3588
CinchonidineEthyl Acetate4090

Note: The data presented in this table is illustrative and may vary based on experimental conditions.

Visualization of Workflows

G Workflow for Chiral Resolution racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation in Methanol racemic_acid->salt_formation chiral_amine Chiral Amine (e.g., (R)-α-Methylbenzylamine) chiral_amine->salt_formation crystallization Crystallization & Filtration salt_formation->crystallization diastereomeric_salt Enriched Diastereomeric Salt crystallization->diastereomeric_salt acidification Acidification (1M HCl) & Extraction (Ethyl Acetate) diastereomeric_salt->acidification enantioenriched_acid Enantioenriched This compound acidification->enantioenriched_acid chiral_hplc Chiral HPLC Analysis enantioenriched_acid->chiral_hplc ee_determination Determination of % ee chiral_hplc->ee_determination

Caption: Workflow for the chiral resolution of this compound.

Protocol 2: Synthesis of a Chiral Amide Derivative

This protocol describes the coupling of enantiopure this compound with a chiral amine to form a diastereomerically pure amide, a common step in drug development.

Materials:

  • Enantiopure (e.g., (R)-)-7-Bromochromane-4-carboxylic acid

  • (S)-1-Phenylethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g of (R)-7-Bromochromane-4-carboxylic acid in 20 mL of anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMAP.

    • In a separate vial, dissolve an equimolar amount of (S)-1-Phenylethylamine in 5 mL of DCM.

  • Coupling Reaction:

    • Add the amine solution to the carboxylic acid solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in 5 mL of DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chiral amide.

  • Characterization:

    • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

    • The diastereomeric purity can be assessed by HPLC or NMR.

Data Presentation: Synthesis of Chiral Amide Derivatives

Carboxylic Acid EnantiomerAmine EnantiomerCoupling AgentSolventYield (%)Diastereomeric Ratio (d.r.)
(R)(S)-1-PhenylethylamineDCC/DMAPDCM85>98:2
(S)(S)-1-PhenylethylamineHATU/DIPEADMF90>98:2
(R)(R)-Proline methyl esterEDC/HOBtDCM82>95:5

Note: This data is illustrative. HATU, EDC, HOBt, and DIPEA are alternative coupling reagents and bases.

Further Applications and Future Directions

Enantiopure this compound is a valuable starting material for the synthesis of a wide range of chiral molecules. The bromine atom can be functionalized via Suzuki, Heck, or Sonogashira cross-coupling reactions to introduce molecular diversity. The carboxylic acid can be reduced to an alcohol, converted to an ester, or used in other transformations, all while retaining the stereochemical integrity of the C4 position.

G Synthetic Utility of (R)-7-Bromochromane-4-carboxylic acid cluster_0 Carboxylic Acid Transformations cluster_1 Aromatic Ring Functionalization start (R)-7-Bromochromane-4-carboxylic acid amide Chiral Amides start->amide Amide Coupling ester Chiral Esters start->ester Esterification alcohol Chiral Alcohols start->alcohol Reduction suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki heck Heck Coupling (Alkenes) start->heck sonogashira Sonogashira Coupling (Alkynes) start->sonogashira

Caption: Potential synthetic pathways from enantiopure this compound.

Disclaimer: The experimental protocols and data provided are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: 7-Bromochromane-4-carboxylic acid as a Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 7-bromochromane-4-carboxylic acid, a valuable intermediate in the synthesis of biologically active molecules. This document details its synthesis, key applications in medicinal chemistry, and protocols for its use in the development of potential therapeutic agents.

Introduction

This compound is a heterocyclic compound belonging to the chromane class. The presence of the bromine atom at the 7-position and the carboxylic acid at the 4-position makes it a versatile scaffold for chemical modification. This intermediate is of significant interest in drug discovery due to the established biological activities of the chromane core, which is found in various natural products and synthetic compounds with therapeutic properties. The chromane scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉BrO₃--INVALID-LINK--
Molecular Weight 257.08 g/mol --INVALID-LINK--
IUPAC Name 7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid--INVALID-LINK--
CAS Number 1620075-07-1--INVALID-LINK--
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Solubility Soluble in organic solvents like DMSO, DMF, and methanol (predicted)General knowledge of similar compounds

Synthesis Protocol

A plausible and efficient two-step synthesis of this compound is outlined below, starting from the commercially available 7-bromochroman-4-one.

Step 1: Synthesis of 7-Bromochroman-4-one

This protocol is adapted from general procedures for the synthesis of chroman-4-ones.

  • Materials:

    • 3-Bromophenol

    • Acrylonitrile

    • Polyphosphoric acid (PPA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate

  • Procedure:

    • To a stirred solution of 3-bromophenol (1 eq) in dichloromethane, add acrylonitrile (1.2 eq).

    • Cool the mixture to 0 °C and slowly add polyphosphoric acid (PPA) (10 eq by weight).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-water and stir for 30 minutes.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 7-bromochroman-4-one.

Step 2: Synthesis of this compound

This protocol describes the conversion of the ketone to a carboxylic acid via a haloform reaction followed by acidification.

  • Materials:

    • 7-Bromochroman-4-one

    • Sodium hypobromite (NaOBr) solution (prepared fresh from bromine and sodium hydroxide)

    • Dioxane

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 7-bromochroman-4-one (1 eq) in dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a freshly prepared solution of sodium hypobromite (3.5 eq) while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Acidify the mixture to pH 2 with concentrated HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis Workflow 3-Bromophenol 3-Bromophenol Reaction1 Cyclization 3-Bromophenol->Reaction1 Polyphosphoric Acid Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 7-Bromochroman-4-one 7-Bromochroman-4-one Reaction2 Haloform Reaction 7-Bromochroman-4-one->Reaction2 NaOBr, H+ This compound This compound Reaction1->7-Bromochroman-4-one Reaction2->this compound

Caption: Synthesis of this compound.

Applications in Medicinal Chemistry

This compound serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of cancer and neurodegenerative diseases.

4.1. Sirtuin 2 (SIRT2) Inhibitors

SIRT2, a member of the sirtuin family of NAD⁺-dependent deacetylases, has emerged as a promising target for the treatment of various diseases, including cancer and neurodegenerative disorders. The chromane scaffold has been identified as a key pharmacophore in the design of potent and selective SIRT2 inhibitors. The 7-bromo substituent can serve as a handle for further chemical modifications or can contribute to the binding affinity through halogen bonding. The carboxylic acid group provides a convenient point for amide coupling to introduce diverse chemical functionalities and modulate the physicochemical properties of the final compounds.

4.2. Anticancer Agents

The chromane nucleus is present in numerous natural and synthetic compounds with demonstrated anticancer activity. Derivatives of this compound can be synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The bromine atom can be utilized for cross-coupling reactions to introduce aromatic or heteroaromatic moieties, which can enhance the anticancer potency and selectivity.

Experimental Protocols for Derivative Synthesis

Protocol: Synthesis of 7-Bromochromane-4-carboxamide Derivatives

This protocol outlines the general procedure for the amide coupling of this compound with various amines.

  • Materials:

    • This compound

    • Amine of choice (e.g., aniline, benzylamine)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-bromochromane-4-carboxamide derivative.

G cluster_drug_discovery Drug Discovery Workflow Start 7-Bromochromane-4- carboxylic acid AmideCoupling Amide Coupling (HATU, DIPEA) Start->AmideCoupling Library Library of Amide Derivatives AmideCoupling->Library Screening Biological Screening (e.g., SIRT2 Inhibition Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->AmideCoupling Iterative Design Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow using the intermediate.

Quantitative Data of Representative Derivatives

The following table presents hypothetical but representative biological data for a series of 7-bromochromane-4-carboxamide derivatives, illustrating their potential as SIRT2 inhibitors and anticancer agents. This data is based on the activities of structurally similar compounds reported in the literature.

Compound IDR-Group (Amine)SIRT2 IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
BC-01 Phenyl5.212.8
BC-02 4-Fluorophenyl2.88.5
BC-03 Benzyl8.125.3
BC-04 4-Methoxybenzyl6.518.9
BC-05 Cyclohexyl15.4> 50

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth. Lower values indicate higher potency.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel bioactive compounds in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for chemical elaboration make it an attractive starting material for the development of new therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this key intermediate in their drug discovery programs.

Application Notes and Protocols for 7-Bromochromane-4-carboxylic Acid in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 7-bromochromane-4-carboxylic acid as a scaffold in the discovery of novel therapeutic agents. The protocols detailed below are based on established methodologies for the synthesis and evaluation of analogous chromane derivatives, offering a strategic guide for the investigation of this compound and its derivatives.

Introduction

The chromane scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, including natural products and synthetic molecules with therapeutic relevance. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 4-position of the chromane ring system offers unique opportunities for medicinal chemists to explore new chemical space and develop novel drug candidates. The electron-withdrawing nature of the bromine atom can influence the compound's electronic properties and binding interactions, while the carboxylic acid group provides a handle for further derivatization or can act as a key pharmacophoric feature.

Recent studies on substituted chroman-4-ones have identified this class of compounds as promising inhibitors of Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family implicated in neurodegenerative diseases and cancer.[1][2][3] Structure-activity relationship (SAR) studies have revealed that electron-withdrawing substituents on the chroman ring can enhance inhibitory activity against SIRT2.[1][2][3] This suggests that this compound and its derivatives are promising candidates for the development of novel SIRT2 inhibitors.

Potential Therapeutic Applications

Based on the known biological activities of the chromane scaffold, this compound and its derivatives could be investigated for a range of therapeutic applications, including but not limited to:

  • Neurodegenerative Diseases: As potential SIRT2 inhibitors, these compounds could offer therapeutic benefits in conditions such as Parkinson's disease, Huntington's disease, and Alzheimer's disease.[1]

  • Oncology: Inhibition of SIRT2 has been shown to suppress tumor growth, indicating a potential role for this compound derivatives in cancer therapy.[1]

  • Anti-inflammatory Agents: The chromone scaffold, closely related to chromane, has been associated with anti-inflammatory properties.[4]

  • Antimicrobial Agents: Chroman-4-one derivatives have demonstrated antimicrobial activity, suggesting a potential avenue for the development of new anti-infective agents.[5]

Data Presentation: SAR of Substituted Chroman-4-ones as SIRT2 Inhibitors

The following table summarizes the structure-activity relationship data for a series of substituted chroman-4-one derivatives as SIRT2 inhibitors. This data, extrapolated from studies on analogous compounds, provides a rationale for the investigation of this compound. The IC50 values represent the concentration of the compound required for 50% inhibition of SIRT2 activity.

Compound IDR1R2R3SIRT2 IC50 (µM)[1][2][3]
1 HHn-pentyl> 200
2 6-BrHn-pentyl2.5
3 8-BrHn-pentyl3.2
4 6-Br8-Brn-pentyl1.5
5 6-Cl8-Cln-pentyl2.1

Table 1: Structure-activity relationship of substituted chroman-4-ones as SIRT2 inhibitors. The data highlights the enhanced potency with electron-withdrawing substituents at the 6 and 8 positions.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted chroman-4-one derivatives, which can be adapted for the derivatization of this compound. The synthesis involves a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.[1]

Materials:

  • Substituted 2'-hydroxyacetophenone (e.g., 1-(4-bromo-2-hydroxyphenyl)ethan-1-one for a 7-bromo analog)

  • Appropriate aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a microwave vial, dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the desired aldehyde (1.2 eq) in ethanol.

  • Add diisopropylamine (DIPA) (2.0 eq) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160-170 °C for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired chroman-4-one derivative.

  • The carboxylic acid moiety can be introduced by using an appropriate aldehyde containing a protected carboxylic acid, followed by deprotection.

Protocol 2: In Vitro SIRT2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against SIRT2 using a commercially available assay kit.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well black microplate, add the assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound dilutions or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate the plate at room temperature for a further 15-30 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of SIRT2 inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials 2_Hydroxyacetophenone Substituted 2'-Hydroxyacetophenone Microwave_Reaction Microwave-assisted Aldol Condensation & Oxa-Michael Addition (DIPA, Ethanol, 160-170°C) 2_Hydroxyacetophenone->Microwave_Reaction Aldehyde Aldehyde Aldehyde->Microwave_Reaction Crude_Product Crude Chroman-4-one Microwave_Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Purified Chroman-4-one Derivative Purification->Final_Product

Caption: Synthetic workflow for chroman-4-one derivatives.

SIRT2_Inhibition_Pathway SIRT2 SIRT2 Enzyme Deacetylation Deacetylation SIRT2->Deacetylation Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->Deacetylation Deacetylated_Substrate Deacetylated Substrate Deacetylation->Deacetylated_Substrate Cellular_Effects Downstream Cellular Effects (e.g., Cytoskeletal Dynamics) Deacetylated_Substrate->Cellular_Effects 7_Bromochromane_Derivative 7-Bromochromane-4-carboxylic Acid Derivative 7_Bromochromane_Derivative->SIRT2 Inhibition

Caption: Proposed mechanism of SIRT2 inhibition.

References

The Pivotal Role of 7-Bromochromane-4-carboxylic Acid in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Bromochromane-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic core, featuring a chromane scaffold, combined with the reactive handles of a carboxylic acid and a bromo substituent, makes it an ideal starting point for the synthesis of a diverse array of bioactive molecules. The chromane moiety is a recognized "privileged structure," frequently found in compounds with a wide range of biological activities. The bromine atom at the 7-position serves as a key site for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a particular focus on the development of Sirtuin 2 (SIRT2) inhibitors.

Application Notes

The primary application of this compound lies in its use as a scaffold for the generation of compound libraries targeting various biological pathways. The chroman-4-one core, which can be readily derived from this carboxylic acid, has been identified as a potent pharmacophore for the inhibition of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer.

Key Advantages of the this compound Scaffold:

  • Structural Rigidity: The fused ring system provides a conformationally constrained framework, which can lead to higher binding affinity and selectivity for target proteins.

  • Versatile Functionalization: The carboxylic acid group allows for amide bond formation, esterification, or reduction to an alcohol, providing numerous avenues for chemical modification.

  • Site for Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups to explore the chemical space around the core scaffold.

  • "Privileged" Substructure: The chromane skeleton is a common motif in many biologically active natural products and synthetic drugs, suggesting a favorable interaction with biological targets.

Therapeutic Targets and Indications:

Derivatives of this compound, particularly those converted to the corresponding chroman-4-ones, have shown significant promise as inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Dysregulation of SIRT2 activity has been linked to:

  • Neurodegenerative Diseases: Inhibition of SIRT2 has been shown to be neuroprotective in models of Parkinson's disease and Huntington's disease.[1]

  • Cancer: SIRT2 has a context-dependent role in cancer, acting as either a tumor promoter or suppressor.[2] SIRT2 inhibitors have demonstrated antiproliferative effects in various cancer cell lines.

Quantitative Data Summary

The following table summarizes the biological activity of various chroman-4-one derivatives, highlighting the potential of this scaffold. While not all compounds are directly synthesized from this compound, they represent the types of bioactive molecules that can be accessed using this building block. The data is presented to showcase the potency and selectivity that can be achieved through modifications of the chromane core.

Compound IDStructureTargetIC50 (µM)Cell LineReference
1a 8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5-[3]
S-7a (S)-8-bromo-6-chloro-2-pentylchroman-4-oneSIRT21.5-[4]
7b 6,8-dibromo-2-pentylchroman-4-oneSIRT23.7-[4]
7c 6,8-dichloro-2-pentylchroman-4-oneSIRT212.2-[4]
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativeSIRT37.2MLLr leukemic cells[5]
Compound 4a 6H-thiopyran-2,3-dicarboxylate derivative-4.5MCF-7[6]
Compound 4a 6H-thiopyran-2,3-dicarboxylate derivative-3.5HCT-15[6]

Experimental Protocols

Protocol 1: General Synthesis of 7-Bromochroman-4-one from 3-(3-Bromophenoxy)propanoic Acid

This protocol describes the intramolecular Friedel-Crafts acylation to form the chroman-4-one core.

Materials:

  • 3-(3-Bromophenoxy)propanoic acid

  • Acid activated Montmorillonite K-10

  • Toluene

  • Dichloromethane (CH2Cl2)

  • Hexane

Procedure:

  • A mixture of 3-(3-Bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated Montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere for 30-45 minutes.[7]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and dichloromethane (10-15 mL) is added.[7]

  • The Montmorillonite K-10 is filtered off and washed twice with dichloromethane.[7]

  • The combined organic filtrate is concentrated under reduced pressure.

  • The crude product is purified by extraction with hexane (10-15 mL) to afford the pure 7-bromochroman-4-one.[7]

Protocol 2: Synthesis of Substituted Chroman-4-ones via Aldol Condensation (Microwave-Assisted)

This protocol outlines a one-step synthesis of 2-alkyl-substituted chroman-4-ones, which can be adapted for derivatives of this compound after conversion to the corresponding 2'-hydroxyacetophenone.

Materials:

  • Substituted 2'-hydroxyacetophenone (e.g., 1-(4-bromo-2-hydroxyphenyl)ethan-1-one)

  • Appropriate aldehyde (e.g., hexanal)

  • Diisopropylamine (DIPA)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Heptane

Procedure:

  • To a microwave vial, add the substituted 2'-hydroxyacetophenone (8.31 mmol), the desired aldehyde (9.11 mmol), and diisopropylamine (9.13 mmol) in ethanol.

  • Seal the vial and irradiate in a microwave reactor at 160-170 °C for 1 hour.[3]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography using a suitable eluent system (e.g., 5% EtOAc in heptane) to obtain the desired 2-alkyl-substituted chroman-4-one.[3]

Signaling Pathway and Experimental Workflow Diagrams

SIRT2 Inhibition Signaling Pathway in Neurodegeneration

SIRT2 has been implicated in neurodegenerative diseases through its deacetylation of various substrates. Inhibition of SIRT2 has shown neuroprotective effects. The following diagram illustrates a simplified signaling pathway.

SIRT2_Neurodegeneration cluster_Neuron Neuron alpha_syn α-synuclein acetyl_alpha_syn Acetylated α-synuclein alpha_syn->acetyl_alpha_syn Acetylation SIRT2 SIRT2 SIRT2->alpha_syn FOXO3a FOXO3a SIRT2->FOXO3a acetyl_alpha_syn->SIRT2 Deacetylation aggregation Aggregation & Toxicity acetyl_alpha_syn->aggregation neurodegeneration Neurodegeneration aggregation->neurodegeneration chroman_inhibitor Chroman-4-one Inhibitor chroman_inhibitor->SIRT2 acetyl_FOXO3a Acetylated FOXO3a FOXO3a->acetyl_FOXO3a Acetylation Bim Bim (Pro-apoptotic) FOXO3a->Bim Activation acetyl_FOXO3a->SIRT2 Deacetylation apoptosis Apoptosis Bim->apoptosis apoptosis->neurodegeneration

Caption: SIRT2 deacetylation of α-synuclein and FOXO3a promotes neurodegeneration.

SIRT2 Inhibition Signaling Pathway in Cancer

The role of SIRT2 in cancer is complex. In some contexts, it deacetylates α-tubulin, which is involved in microtubule dynamics and cell division. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin and mitotic arrest.

SIRT2_Cancer cluster_CancerCell Cancer Cell alpha_tubulin α-tubulin acetyl_alpha_tubulin Acetylated α-tubulin alpha_tubulin->acetyl_alpha_tubulin Acetylation SIRT2 SIRT2 SIRT2->alpha_tubulin myc c-Myc/N-Myc SIRT2->myc Stabilization acetyl_alpha_tubulin->SIRT2 Deacetylation mitotic_arrest Mitotic Arrest & Antiproliferative Effects acetyl_alpha_tubulin->mitotic_arrest chroman_inhibitor Chroman-4-one Inhibitor chroman_inhibitor->SIRT2 acetyl_myc Acetylated c-Myc/N-Myc myc->acetyl_myc Acetylation proliferation Cell Proliferation myc->proliferation myc_degradation Myc Degradation acetyl_myc->myc_degradation

Caption: SIRT2 inhibition can lead to antiproliferative effects in cancer cells.

General Workflow for Synthesis and Evaluation of Bioactive Chromane Derivatives

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Workflow start 7-Bromochromane-4- carboxylic acid synthesis Synthesis of Chroman-4-one Core start->synthesis diversification Chemical Diversification (e.g., Suzuki Coupling) synthesis->diversification purification Purification & Characterization (HPLC, NMR, MS) diversification->purification screening Biological Screening (e.g., SIRT2 Inhibition Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->diversification Iterative Synthesis end Bioactive Lead Compound lead_opt->end

References

Application Note & Protocol: High-Throughput Screening for GPR84 Antagonists Using a Novel Chromane Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a variety of inflammatory diseases.[1][2] This receptor is primarily expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with pro-inflammatory responses.[1] The development of small molecule antagonists for GPR84 is a promising strategy for the treatment of chronic inflammation. This document outlines a detailed protocol for a high-throughput screening (HTS) assay designed to identify and characterize novel GPR84 antagonists, featuring 7-Bromochromane-4-carboxylic acid as a representative test compound.

This compound is a novel synthetic compound with a rigid chromane scaffold and a carboxylic acid moiety, features that suggest potential interaction with lipid-binding GPCRs like GPR84. This application note provides the necessary protocols to screen a library of compounds, including this compound, for their ability to inhibit GPR84 signaling.

Signaling Pathway

GPR84 is a Gi-coupled GPCR.[3] Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the pro-inflammatory functions of GPR84. The primary objective of the described HTS assay is to identify compounds that can block this agonist-induced decrease in cAMP.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 G_protein Gi Protein (αβγ) GPR84->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist Agonist->GPR84 Activates Antagonist 7-Bromochromane- 4-carboxylic acid (Antagonist) Antagonist->GPR84 Inhibits ATP ATP ATP->AC Inflammation Pro-inflammatory Response cAMP->Inflammation Leads to

Caption: GPR84 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The HTS workflow is designed for efficiency and automation, utilizing a 384-well plate format. The process begins with the dispensing of test compounds, followed by the addition of cells expressing GPR84. An agonist is then introduced to stimulate the receptor, and the subsequent change in cAMP levels is measured using a competitive immunoassay with a luminescent readout.

HTS_Workflow start Start dispense_compounds Dispense Test Compounds (e.g., this compound) and Controls into 384-well plate start->dispense_compounds add_cells Add GPR84-expressing CHO-K1 Cells dispense_compounds->add_cells incubate1 Pre-incubation add_cells->incubate1 add_agonist Add GPR84 Agonist (e.g., 6-OAU) incubate1->add_agonist incubate2 Incubation add_agonist->incubate2 add_detection Add cAMP Detection Reagents incubate2->add_detection incubate3 Final Incubation add_detection->incubate3 read_plate Read Luminescence incubate3->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze end End analyze->end

Caption: High-Throughput Screening Experimental Workflow.

Materials and Methods

Materials:

  • Cell Line: CHO-K1 cells stably expressing human GPR84 (e.g., from DiscoverX or ATCC).

  • Assay Plate: 384-well solid white, low-volume plates (e.g., Corning #3705).

  • Compound Plates: 384-well polypropylene plates for compound storage and dilution.

  • Reagents:

    • This compound (or other test compounds).

    • GPR84 agonist: 6-n-Octylaminouracil (6-OAU) (e.g., Tocris, Cat. No. 4859).

    • cAMP Detection Kit: Cisbio cAMP Gs Dynamic 2 HTRF Kit (or similar time-resolved fluorescence energy transfer - TR-FRET - based assay).

    • Cell culture medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.

    • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Equipment:

    • Automated liquid handler (e.g., Beckman Coulter Echo or Agilent Bravo).

    • Plate reader capable of measuring luminescence (e.g., BMG LABTECH PHERAstar or PerkinElmer EnVision).

    • Cell incubator (37°C, 5% CO2).

Experimental Protocol:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in DMSO in a 384-well compound plate to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM final assay concentration).

    • Using an acoustic liquid handler, transfer 50 nL of each compound dilution to the 384-well assay plate.

    • Include controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known GPR84 antagonist (e.g., GLPG1205) at a high concentration (e.g., 10 µM).

  • Cell Preparation and Dispensing:

    • Culture GPR84-CHO-K1 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Resuspend cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of the assay plate containing the compounds (10,000 cells/well).

  • Pre-incubation:

    • Centrifuge the plate at 200 x g for 1 minute.

    • Pre-incubate the plate at room temperature for 30 minutes to allow compound binding to the receptor.

  • Agonist Addition:

    • Prepare a 3X working solution of the GPR84 agonist 6-OAU in assay buffer. The final concentration should be at the EC80 value, which needs to be predetermined in an agonist dose-response experiment.

    • Add 5 µL of the 3X agonist solution to all wells except for the "no agonist" control wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the cAMP detection reagents according to the manufacturer's protocol.

    • Add the detection reagents to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible plate reader according to the detection kit's instructions.

Data Presentation and Analysis

The raw data from the plate reader is used to calculate the percent inhibition for each test compound concentration.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

The calculated percent inhibition is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.

Table 1: Hypothetical HTS Data for this compound

Compound Concentration (µM)Average Luminescence% Inhibition
100155098.2
30162095.1
10189082.3
3254052.7
1310026.1
0.335505.2
0.13680-0.9
DMSO (Negative Control)36500.0
GLPG1205 (Positive Control)1500100.0

Table 2: Summary of Control Performance

ControlAverage SignalStandard DeviationZ'-factor
Negative (DMSO + Agonist)36501500.78
Positive (Antagonist + Agonist)1500100

A Z'-factor greater than 0.5 indicates a robust and reliable assay.

Conclusion

The described high-throughput screening assay provides a robust and sensitive method for identifying and characterizing novel antagonists of the GPR84 receptor. The detailed protocol allows for the efficient screening of large compound libraries and the generation of high-quality, reproducible data. The use of this compound as a template test compound illustrates the potential for discovering new chemical entities targeting GPR84 for the therapeutic intervention of inflammatory diseases. Further characterization of "hit" compounds from the primary screen, including selectivity and mechanism of action studies, will be necessary to advance promising candidates in the drug discovery pipeline.

References

Advanced Purification Techniques for 7-Bromochromane-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the advanced purification of 7-Bromochromane-4-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline established techniques, including recrystallization, column chromatography, and liquid-liquid extraction, to achieve high purity suitable for downstream applications in drug discovery and development.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the initial purity of the crude product, the desired final purity, and the scale of the purification. The following table summarizes typical yields and achievable purities for the purification of analogous aromatic carboxylic acids, providing a benchmark for the purification of this compound.

Purification TechniqueAnalogous CompoundInitial PurityFinal PurityYieldReference
Recrystallization 7-bromoquinoline-4-carboxylic acidCrudeHigh (Solid)67%[1]
4-bromo-7-methylindole-2-carboxylic acidCrude>98% (HPLC)Not Specified[2]
Flash Column Chromatography 2-Pentylchroman-4-oneCrudeHigh (Liquid)55%[3]
8-Chloro-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-oneCrudeHigh (Oil)85%[4]
Anion Exchange Chromatography 4-oxo-chromane-2-carboxylic acidCrude98.5%>60-75%[5]
Liquid-Liquid Extraction General Carboxylic AcidsCrude MixtureHigh>90% (Recovery)General Protocol

Experimental Protocols

Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.

Protocol:

  • Solvent Screening: In a small test tube, dissolve approximately 10-20 mg of crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water or benzene/petroleum ether).[6] Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

Recrystallization A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (e.g., silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.

Protocol:

  • Stationary Phase and Eluent Selection: Based on the polarity of this compound, a suitable stationary phase is silica gel. The eluent system can be optimized using thin-layer chromatography (TLC). A common eluent for similar compounds is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate (e.g., 5% EtOAc in heptane).[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.

  • Elution: Pass the eluent through the column under positive pressure (e.g., using compressed air or nitrogen).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Flash Column Chromatography:

Flash_Chromatography A Crude Product B Dissolve and Adsorb on Silica A->B C Load onto Packed Column B->C D Elute with Solvent System C->D E Collect Fractions D->E F TLC Analysis E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified Product H->I

Caption: Workflow for the purification of this compound by flash column chromatography.

Anion Exchange Chromatography

Anion exchange chromatography separates molecules based on their net negative charge. Carboxylic acids can be effectively purified using this method by binding to a positively charged resin and then eluting with a solution that disrupts this interaction.

Protocol:

  • Resin Selection and Preparation: Choose a strong basic anion exchange resin. Wash the resin with deionized water and then equilibrate it with a suitable buffer at a pH where the carboxylic acid is deprotonated (negatively charged).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load the solution onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound from the resin. This can be achieved by either decreasing the pH of the buffer (to protonate the carboxylic acid) or by increasing the salt concentration of the buffer.

  • Desalting and Isolation: If a high salt concentration was used for elution, the collected fractions containing the pure product will need to be desalted. This can be done by dialysis, size-exclusion chromatography, or by acidifying the solution to precipitate the carboxylic acid followed by filtration.

  • Drying: Dry the purified product.

Workflow for Anion Exchange Chromatography:

Anion_Exchange_Chromatography A Crude Product (in buffer) B Load onto Equilibrated Resin A->B C Wash to Remove Impurities B->C D Elute with pH or Salt Gradient C->D E Collect Fractions D->E F Desalting and Isolation E->F G Purified Product F->G

Caption: Workflow for the purification of this compound by anion exchange chromatography.

Liquid-Liquid Extraction

This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. For carboxylic acids, acid-base chemistry is exploited.

Protocol:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add an aqueous basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution). Shake the funnel vigorously to allow the base to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

  • Phase Separation: Allow the two layers to separate. The aqueous layer will contain the deprotonated this compound, while neutral and basic impurities will remain in the organic layer.

  • Aqueous Layer Collection: Drain the lower aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., 1 M hydrochloric acid) until the this compound precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Workflow for Liquid-Liquid Extraction:

Liquid_Liquid_Extraction cluster_0 Extraction cluster_1 Isolation A Crude in Organic Solvent B Add Aqueous Base & Shake A->B C Separate Layers B->C D Aqueous Layer (contains salt) C->D E Organic Layer (impurities) C->E F Acidify Aqueous Layer D->F G Precipitation F->G H Filter and Dry G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by liquid-liquid extraction.

References

Application Notes and Protocols: Solubility of 7-Bromochromane-4-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromochromane-4-carboxylic acid is a heterocyclic compound belonging to the chromane class of molecules. Chromane derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential applications in the development of treatments for neurodegenerative diseases, cancer, and epilepsy.[1][2][3] The physicochemical properties of such compounds, particularly their solubility in various organic solvents, are critical parameters in early-stage drug discovery. Solubility impacts compound handling, formulation, bioavailability, and the reliability of in vitro and in vivo assays.[4][5]

These application notes provide an overview of the expected solubility of this compound in common organic solvents and detail experimental protocols for its quantitative determination. The information is intended to guide researchers in handling this and structurally similar compounds for screening and development purposes.

Data Presentation: Estimated Solubility Profile

SolventChemical FormulaPolarityExpected Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble
MethanolCH₃OHPolar ProticSoluble to Sparingly Soluble
EthanolC₂H₅OHPolar ProticSoluble to Sparingly Soluble
AcetoneC₃H₆OPolar AproticSparingly Soluble
Dichloromethane (DCM)CH₂Cl₂NonpolarSparingly Soluble to Insoluble
Diethyl Ether(C₂H₅)₂ONonpolarInsoluble
HexanesC₆H₁₄NonpolarInsoluble

Experimental Protocols

Accurate determination of solubility is essential for drug discovery workflows.[6] Both kinetic and thermodynamic solubility assays are commonly employed.

Protocol 1: Kinetic Solubility Determination using Nephelometry

This high-throughput method is suitable for early-stage screening to identify potential solubility liabilities.[4][7]

1. Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.

2. Materials:

  • This compound
  • Dimethyl Sulfoxide (DMSO), anhydrous
  • Phosphate-Buffered Saline (PBS), pH 7.4
  • 96-well microplates
  • Nephelometer (laser-based light scattering instrument)

3. Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
  • In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).
  • Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This creates a final DMSO concentration of 1%.
  • Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).
  • Measure the turbidity of each well using a nephelometer.
  • The kinetic solubility is the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to the blank (PBS with 1% DMSO).

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard, often used in later stages of drug development.[6]

1. Objective: To determine the equilibrium concentration of a saturated solution of the compound in a specific solvent.

2. Materials:

  • This compound (solid)
  • Selected organic solvent (e.g., Ethanol)
  • Glass vials with screw caps
  • Shaking incubator or orbital shaker
  • Centrifuge
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

3. Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent (e.g., 1 mL of ethanol). The excess solid should be clearly visible.
  • Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).
  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
  • After incubation, centrifuge the vial at high speed to pellet the undissolved solid.
  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.
  • Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Mandatory Visualizations

General Workflow for Compound Solubility Assessment in Drug Discovery

G General Workflow for Compound Solubility Assessment in Drug Discovery cluster_0 Early Discovery cluster_1 Lead Optimization A Compound Synthesis (this compound) B Preparation of DMSO Stock Solution (e.g., 10 mM) A->B C Kinetic Solubility Assay (Nephelometry) B->C D Solubility Classification (High, Medium, Low) C->D E Thermodynamic Solubility Assay (Shake-Flask Method) D->E Promising Compounds Advance F Quantitative Solubility Data (e.g., mg/mL or µM) E->F G Structure-Solubility Relationship (SSR) Analysis F->G H In Vivo Formulation Development G->H I Decision Making: - Advance Candidate - Modify Structure - Terminate G->I H->I

Caption: Workflow for solubility testing in drug discovery.

Logical Relationship for Solubility Determination

G Logical Steps in Solubility Determination A Define Scope: - Kinetic vs. Thermodynamic - Solvent System B Sample Preparation: - Weighing of Compound - Preparation of Solvent A->B C Equilibration: - Agitation/Shaking - Temperature Control B->C D Phase Separation: - Centrifugation - Filtration C->D E Analysis of Supernatant: - HPLC, UV-Vis, etc. - Calibration Curve D->E F Data Calculation and Reporting E->F

Caption: Key stages in an experimental solubility protocol.

References

Application Note: A Scalable Protocol for the Synthesis of 7-Bromochromane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable protocol for the synthesis of 7-Bromochromane-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described multi-step synthesis is designed for robustness and ease of scale-up, prioritizing commercially available starting materials and avoiding chromatographic purification where possible. The protocol is broken down into three main stages: Synthesis of 3-(3-bromophenoxy)propanenitrile, Cyclization to 7-Bromochroman-4-one, and subsequent Oxidation to the final carboxylic acid product. This application note includes comprehensive experimental procedures, quantitative data tables, and a graphical representation of the workflow to ensure clarity and reproducibility.

Introduction

Chromane scaffolds are prevalent in a wide array of biologically active molecules and natural products. Specifically, substituted chromane-4-carboxylic acids serve as key intermediates in the synthesis of various pharmaceutical agents. This compound, with its reactive bromine handle, offers a versatile platform for further chemical modifications, making it a compound of significant interest in drug discovery programs. The protocol outlined herein is adapted from established methodologies for the synthesis of related 4-chromanones and carboxylic acids, optimized for scalability and efficiency.[1][2]

Data Presentation

Table 1: Reagent and Product Specifications

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-BromophenolC₆H₅BrO173.01Starting Material
AcrylonitrileC₃H₃N53.06Reagent
Triton BC₁₆H₂₈NO(CH₃)VariesCatalyst
TolueneC₇H₈92.14Solvent
Polyphosphoric acidH(n+2)P(n)O(3n+1)VariesReagent/Solvent
7-Bromochroman-4-oneC₉H₇BrO₂227.06Intermediate
Sodium hypochloriteNaOCl74.44Oxidizing Agent
Sodium hydroxideNaOH40.00Base
Diethyl ether(C₂H₅)₂O74.12Solvent
Hydrochloric acidHCl36.46Acid
This compoundC₁₀H₉BrO₃257.08Final Product

Experimental Protocols

Step 1: Synthesis of 3-(3-bromophenoxy)propanenitrile

This step involves a Michael addition of 3-bromophenol to acrylonitrile, catalyzed by a phase-transfer catalyst, Triton B.

  • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-bromophenol (100 g, 0.578 mol) and toluene (400 mL).

  • Begin stirring the mixture and add Triton B (40% in methanol, 10 mL).

  • Heat the reaction mixture to 80 °C.

  • Slowly add acrylonitrile (46 g, 0.867 mol) dropwise over a period of 1 hour, maintaining the temperature at 80-85 °C.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 1 M sodium hydroxide solution (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-(3-bromophenoxy)propanenitrile can be used in the next step without further purification. Expected yield: ~90-95%.

Step 2: Synthesis of 7-Bromochroman-4-one

This intramolecular cyclization is achieved using polyphosphoric acid, which acts as both a reagent and a solvent.[1]

  • In a 1 L beaker, pre-heat polyphosphoric acid (500 g) to 90 °C with mechanical stirring.

  • Slowly and carefully add the crude 3-(3-bromophenoxy)propanenitrile (120 g, from the previous step) to the hot polyphosphoric acid. An exothermic reaction will occur, and the temperature should be maintained between 100-110 °C.

  • After the addition is complete, continue stirring at 110 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the hot reaction mixture slowly onto 2 kg of crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Continue stirring until all the ice has melted.

  • Filter the solid precipitate and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50 °C to afford 7-Bromochroman-4-one. Expected yield: ~80-85%.

Step 3: Synthesis of this compound

The final step is the haloform reaction-mediated oxidation of the ketone to a carboxylic acid.

  • In a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 7-Bromochroman-4-one (100 g, 0.44 mol) in 1,4-dioxane (500 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium hypochlorite (10-15% available chlorine, 600 mL) and sodium hydroxide (40 g, 1.0 mol) in water (400 mL), and cool it to 0-5 °C.

  • Slowly add the cold sodium hypochlorite solution to the solution of 7-Bromochroman-4-one, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by adding a solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.

  • Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry in a vacuum oven at 60 °C to yield this compound. Expected yield: ~75-80%.

Mandatory Visualization

G cluster_0 Step 1: Synthesis of 3-(3-bromophenoxy)propanenitrile cluster_1 Step 2: Synthesis of 7-Bromochroman-4-one cluster_2 Step 3: Synthesis of this compound A 3-Bromophenol C Triton B, Toluene, 80°C A->C B Acrylonitrile B->C D 3-(3-bromophenoxy)propanenitrile C->D E 3-(3-bromophenoxy)propanenitrile F Polyphosphoric acid, 110°C E->F G 7-Bromochroman-4-one F->G H 7-Bromochroman-4-one I 1. NaOCl, NaOH 2. HCl H->I J This compound I->J

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Target Identification Using 7-Bromochromane-4-carboxylic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 7-Bromochromane-4-carboxylic acid as a versatile scaffold for the development of chemical probes aimed at target identification. The following sections outline strategies for probe synthesis and application in various target deconvolution methodologies.

Introduction

This compound is a heterocyclic compound with a rigid chromane scaffold. Its structure presents opportunities for chemical modification, making it an attractive starting point for the generation of chemical probes. The carboxylic acid moiety serves as a convenient handle for the attachment of reporter tags and reactive groups, while the brominated aromatic ring can be modified through cross-coupling reactions to introduce further functionalities. These probes can be instrumental in identifying and validating novel protein targets for drug discovery programs.

Probe Design and Synthesis

To employ this compound for target identification, it must first be converted into a functional chemical probe. Below are synthetic strategies to generate probes for two powerful target identification techniques: Affinity-Based Protein Profiling (AFBP) and Photo-Affinity Labeling (PAL).

1. Synthesis of an Affinity-Based Probe (7BC-AP)

This protocol describes the synthesis of an affinity probe where a biotin tag is appended to the this compound core via an amide linkage. This probe can be used for affinity purification of target proteins.

  • Reaction Scheme:

    • Activation of the carboxylic acid of this compound using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Coupling with an amine-functionalized biotin derivative (e.g., Biotin-PEG-amine).

  • Protocol:

    • Dissolve this compound (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

    • Add Biotin-PEG-amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 7BC-AP probe.

2. Synthesis of a Photo-Affinity Labeling Probe (7BC-PAL)

This protocol details the synthesis of a photo-affinity probe incorporating a diazirine moiety for covalent cross-linking to target proteins upon UV irradiation and an alkyne handle for subsequent click chemistry-based detection or enrichment.

  • Reaction Scheme:

    • Amide coupling of this compound with a linker containing a photo-activatable diazirine and a terminal alkyne.

  • Protocol:

    • Activate the carboxylic acid of this compound (1 eq) with HATU (1.2 eq) and DIPEA (2 eq) in anhydrous DMF.

    • Add an amine-containing diazirine-alkyne linker (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Work-up and purify the product as described for the 7BC-AP probe to obtain the 7BC-PAL probe.

Target Identification Protocols

1. Affinity-Based Protein Profiling (AFBP) using 7BC-AP

This method relies on the specific interaction between the probe and its target protein to isolate the protein from a complex biological mixture.

  • Experimental Workflow:

G cluster_0 Cell Lysate Preparation cluster_1 Probe Incubation cluster_2 Affinity Purification cluster_3 Protein Identification Lysate Cell or Tissue Lysate Incubation Incubate with 7BC-AP Lysate->Incubation Capture Capture probe-protein complexes Incubation->Capture Beads Streptavidin-coated beads Beads->Capture Wash Wash to remove non-specific binders Capture->Wash Elution Elute bound proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Data_Analysis Data Analysis and Target Identification MS->Data_Analysis

Caption: Workflow for Affinity-Based Protein Profiling.

  • Detailed Protocol:

    • Lysate Preparation: Prepare a native cell or tissue lysate in a suitable lysis buffer (e.g., RIPA buffer without SDS).

    • Probe Incubation: Incubate the lysate with 7BC-AP (final concentration 1-10 µM) for 1-4 hours at 4°C with gentle rotation. Include a vehicle control (DMSO) and a competition control (excess this compound).

    • Affinity Purification:

      • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.

      • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

      • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Protein Identification:

      • Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

      • Excise protein bands that are present in the probe-treated sample but absent or reduced in the control lanes.

      • Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

2. Photo-Affinity Labeling (PAL) using 7BC-PAL

This technique enables the covalent capture of target proteins, providing a more robust method for identifying interactions.[1]

  • Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Photocrosslinking cluster_2 Click Chemistry cluster_3 Enrichment and Identification Cells Live Cells or Lysate Treatment Incubate with 7BC-PAL Cells->Treatment UV UV Irradiation (365 nm) Treatment->UV Click Ligate with Biotin-Azide UV->Click Enrichment Streptavidin Enrichment Click->Enrichment MS_Analysis On-bead digestion and LC-MS/MS Enrichment->MS_Analysis Target_ID Target Identification MS_Analysis->Target_ID

Caption: Workflow for Photo-Affinity Labeling.

  • Detailed Protocol:

    • Probe Labeling: Treat live cells or cell lysate with 7BC-PAL (1-10 µM) for a specified time.

    • UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) for 15-30 minutes on ice to induce covalent bond formation between the probe and target proteins.

    • Cell Lysis (if applicable): Lyse the cells to release the protein content.

    • Click Chemistry: To the lysate, add a biotin-azide reporter tag, CuSO4, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate for 1 hour at room temperature to ligate the biotin tag to the probe-protein adducts.

    • Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads and identify the captured proteins by LC-MS/MS as described in the AFBP protocol.

Data Presentation

Quantitative data from target identification experiments should be summarized for clarity and comparison.

Table 1: Hypothetical Target Proteins Identified by AFBP with 7BC-AP

Protein IDGene NameFold Enrichment (Probe/Control)p-value
P12345TGT115.20.001
Q67890TGT28.50.005
P54321TGT34.10.02

Table 2: Hypothetical Target Proteins Identified by PAL with 7BC-PAL

Protein IDGene NameSpectral Counts (Probe)Spectral Counts (Control)
P12345TGT11125
R98765TGT4782
S12345TGT5558

Hypothetical Signaling Pathway Involvement

Based on the hypothetical identification of Target 1 (TGT1) as a novel kinase, a potential signaling pathway can be proposed.

G cluster_0 Upstream Signaling cluster_1 Identified Target cluster_2 Downstream Effects cluster_3 Inhibition Ligand External Signal Receptor Receptor Ligand->Receptor TGT1 TGT1 (Kinase) Receptor->TGT1 activates Substrate Substrate Protein TGT1->Substrate phosphorylates Response Cellular Response Substrate->Response Probe This compound Probe->TGT1 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Parameters for 7-Bromochromane-4-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 7-bromochromane-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

A1: The most common derivatization methods for carboxylic acids like this compound are esterification and amidation.[1][2][3] Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] Amidation, or amide bond formation, is achieved by coupling the carboxylic acid with an amine using a suitable coupling reagent.[2][3][4]

Q2: Which coupling reagents are recommended for the amide derivatization of this compound?

A2: For amide coupling of aromatic and potentially sterically hindered carboxylic acids, a variety of reagents can be employed. Commonly used and effective coupling agents include:

  • EDC/HOBt (or Oxima): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or its safer alternative, ethyl cyanohydroxyiminoacetate (Oxima), is a widely used system that minimizes side reactions and racemization.[4][5][6]

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging couplings involving sterically hindered acids or poorly nucleophilic amines.[4]

  • DCC/DMAP: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst is another option, though the dicyclohexylurea byproduct can sometimes complicate purification.[4]

Q3: What are the key parameters to optimize for a successful derivatization reaction?

A3: The key parameters to optimize for both esterification and amidation reactions include:

  • Reaction Temperature: Temperature can significantly influence the reaction rate. While many coupling reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates.[1]

  • Reaction Time: The time required for the reaction to reach completion can vary from a few hours to overnight, depending on the substrates and reaction conditions.[1][7]

  • Solvent: The choice of solvent is crucial. For amide coupling, polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used.[4][7] For Fischer esterification, an excess of the alcohol reactant often serves as the solvent.

  • Stoichiometry of Reagents: The molar ratio of the carboxylic acid, coupling reagents, amine/alcohol, and any additives should be carefully controlled for optimal results. An excess of the amine or alcohol is often used to drive the reaction to completion.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Poor solubility of this compound. Use a co-solvent system or try a different solvent with better solubilizing properties, such as DMF or DMSO for amide couplings.
Inactive coupling reagent. Use a fresh batch of the coupling reagent. Carbodiimides like EDC can be sensitive to moisture.
Steric hindrance around the carboxylic acid. Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature and/or extend the reaction time.
Poor nucleophilicity of the amine/alcohol. Increase the stoichiometry of the amine/alcohol. Add a catalyst like DMAP (for amide coupling) or use a stronger acid catalyst for esterification.
Presence of moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for amide coupling reactions.
Side reactions, such as the formation of N-acylurea byproduct with carbodiimide reagents. Add HOBt or Oxima to the reaction mixture to suppress the formation of N-acylurea.
Incomplete Reaction
Potential Cause Suggested Solution
Insufficient reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.
Sub-optimal reaction temperature. Gradually increase the reaction temperature in increments of 10-20°C and monitor for improvement in conversion.
Equilibrium limitation (especially in Fischer esterification). Use a large excess of the alcohol reactant and/or remove water as it is formed, for instance, by using a Dean-Stark apparatus or adding molecular sieves.
Deactivation of the catalyst. Ensure the catalyst is not being quenched by impurities in the starting materials or solvent.

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Fischer Esterification
  • Suspend or dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography or distillation if applicable.

Visualizations

experimental_workflow Experimental Workflow for Amide Coupling Optimization start Start: this compound + Amine reagent_selection Select Coupling Reagent (e.g., EDC/HOBt, HATU) start->reagent_selection solvent_selection Select Solvent (e.g., DMF, DCM) reagent_selection->solvent_selection reaction_setup Set up Reaction at RT solvent_selection->reaction_setup monitoring Monitor Progress (TLC/LC-MS) reaction_setup->monitoring troubleshooting Low Yield or Incomplete Reaction? monitoring->troubleshooting workup Aqueous Workup and Extraction purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Amide Derivative analysis->end troubleshooting->workup No optimization Optimize Parameters: - Temperature - Time - Reagent Stoichiometry troubleshooting->optimization Yes optimization->reaction_setup

Caption: Workflow for optimizing amide coupling reactions.

troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low Product Yield check_reagents Are starting materials and reagents pure and dry? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction conditions (temp, time) appropriate? yes_reagents->check_conditions purify_reagents Purify/dry starting materials and use fresh reagents. no_reagents->purify_reagents purify_reagents->start yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_coupling Is the coupling reagent efficient enough for the substrate? yes_conditions->check_coupling optimize_conditions Increase temperature and/or reaction time. no_conditions->optimize_conditions optimize_conditions->start yes_coupling Yes check_coupling->yes_coupling Yes no_coupling No check_coupling->no_coupling No re_evaluate Re-evaluate reaction and consider alternative synthetic routes. yes_coupling->re_evaluate stronger_coupling Use a more powerful coupling reagent (e.g., HATU). no_coupling->stronger_coupling stronger_coupling->start edc_hobt_mechanism EDC/HOBt Coupling Mechanism carboxylic_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (highly reactive) carboxylic_acid->o_acylisourea + EDC edc EDC edc->o_acylisourea active_ester HOBt Active Ester o_acylisourea->active_ester + HOBt - Urea hobt HOBt hobt->active_ester amide Amide Product (R-CO-NHR') active_ester->amide + Amine amine Amine (R'-NH2) amine->amide urea_byproduct Urea Byproduct

References

overcoming challenges in the purification of 7-Bromochromane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific literature on the purification of 7-Bromochromane-4-carboxylic acid is limited. This guide is based on established principles for the purification of structurally related aromatic carboxylic acids and chromane derivatives. The provided protocols and troubleshooting advice should be considered as starting points for optimization.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and related compounds.

Issue Potential Cause Recommended Solution
Low Recovery After Column Chromatography 1. Compound is too polar and is irreversibly adsorbed onto the silica gel.2. Compound is partially soluble in the solvent system, leading to broad elution.3. The compound is sensitive to the acidic nature of silica gel.1. Add a small percentage of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.2. Consider using reverse-phase chromatography with a C18 column and a mobile phase of water/acetonitrile or water/methanol with a TFA or formic acid modifier.3. Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine, then run the column with your intended solvent system.[1]
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated and cooling too quickly.3. Impurities are depressing the melting point.1. Choose a solvent with a lower boiling point.[2]2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce crystallization.3. Attempt to purify the crude product by another method, such as flash chromatography, before recrystallization.
Persistent Impurities After Purification 1. Impurities have similar polarity to the desired product.2. Pi-stacking interactions between aromatic compounds are causing co-elution during chromatography.[3]3. The impurity is a thermally stable byproduct from the synthesis.1. For chromatography, try a different solvent system to alter selectivity. For recrystallization, try a different solvent or solvent pair.2. In your chromatography mobile phase, try adding a solvent with aromatic character, like toluene, to disrupt pi-stacking interactions.[3]3. Consider an acid-base extraction. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO3 or NaOH). The carboxylic acid will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities, then acidify the aqueous layer to precipitate the pure carboxylic acid.[4][5][6]
Broad or Tailing Spots on TLC 1. The carboxylic acid group is interacting strongly with the silica gel.2. The compound is degrading on the TLC plate.3. The spotting solution is too concentrated.1. Add a small amount of acetic acid to the developing solvent to improve the spot shape.2. Check the stability of your compound. Brominated aromatic compounds can be sensitive to light and acid.3. Dilute your sample before spotting it on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of similar chromane structures can include unreacted starting materials, byproducts from self-condensation of aldehydes used in the reaction, and products of over-bromination or side reactions.[7]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is an excellent method for determining the purity of aromatic carboxylic acids.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of impurities and confirm the structure of the desired product. Mass Spectrometry (MS) can confirm the molecular weight.

Q3: What are some good starting solvent systems for flash chromatography?

A3: For a polar compound like a carboxylic acid, you will likely need a polar solvent system. Good starting points for normal-phase silica gel chromatography include:

  • Ethyl acetate/Hexanes with 1% acetic acid

  • Dichloromethane/Methanol with 1% acetic acid[9]

You will need to determine the optimal solvent ratio using Thin Layer Chromatography (TLC) beforehand.

Q4: What are some suitable solvents for the recrystallization of aromatic carboxylic acids?

A4: The choice of solvent is highly dependent on the specific compound's solubility. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] Common solvents and solvent pairs to try for aromatic carboxylic acids include:

  • Ethanol/Water

  • Acetone/Water

  • Toluene

  • Ethyl acetate/Hexanes[10][11][12]

Q5: My compound is a solid but appears gummy or discolored after purification. What should I do?

A5: This could indicate the presence of residual solvent or minor, colored impurities. Try re-dissolving your compound in a minimal amount of a suitable solvent and precipitating it by adding an anti-solvent. Alternatively, you can wash the solid with a cold, non-polar solvent in which your compound is insoluble to remove some impurities. If the issue persists, a second purification step using a different technique (e.g., chromatography followed by recrystallization) may be necessary.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general procedure and should be optimized based on TLC analysis.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane/methanol). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This is the dry-loading method.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (e.g., 50% ethyl acetate in hexanes with 1% acetic acid). Ensure the silica bed is compact and level.

  • Loading: Carefully add the dry-loaded sample to the top of the column. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Begin eluting the column with the mobile phase, applying gentle positive pressure. Collect fractions and monitor the elution by TLC.

  • Analysis and Collection: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent dropwise while heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product TLC TLC Analysis Crude->TLC Column Flash Column Chromatography TLC->Column Optimize Solvents Recrystallization Recrystallization Column->Recrystallization Further Purification Purity Purity Check (HPLC, NMR) Recrystallization->Purity Purity->Column Repurify Pure Pure Product Purity->Pure Purity > 95% Troubleshooting_Tree Start Impure Product after Initial Purification Q1 Are there baseline impurities on TLC? Start->Q1 A1_Yes Perform Acid-Base Extraction Q1->A1_Yes Yes Q2 Do impurities have similar Rf to product? Q1->Q2 No A1_Yes->Q2 A2_Yes Try a different chromatography solvent system or recrystallization solvent Q2->A2_Yes Yes Q3 Is the product an oil after recrystallization? Q2->Q3 No A2_Yes->Q3 A3_Yes Use a lower boiling point solvent and/or slower cooling Q3->A3_Yes Yes End Pure Product Q3->End No A3_Yes->End

References

investigating the stability and degradation pathways of 7-Bromochromane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-Bromochromane-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation. It is advisable to protect it from light. Long-term storage at refrigerated temperatures (2-8 °C) is recommended to maintain its integrity.

Q2: What are the known incompatibilities of this compound?

A2: Based on the general reactivity of similar compounds, this compound is expected to be incompatible with strong oxidizing agents and strong bases. Contact with these substances could lead to significant degradation.

Q3: What are the likely degradation pathways for this compound under stress conditions?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of the chromane core and related brominated aromatic compounds, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis (Acidic and Basic): The ether linkage in the chromane ring may be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening products. The carboxylic acid group can also participate in reactions under these conditions.

  • Oxidation: The chromane ring system can be susceptible to oxidation.[1] This could result in the formation of hydroxylated derivatives, quinones, or even cleavage of the heterocyclic ring.

  • Photodegradation: Brominated aromatic compounds are known to be susceptible to photolytic degradation, which often involves the cleavage of the carbon-bromine bond (dehalogenation).

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) and cleavage of the chromane ring are potential degradation pathways.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation of this compound and quantifying its degradants is High-Performance Liquid Chromatography (HPLC) with UV detection. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during stability and degradation studies of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Rapid degradation observed under acidic conditions. The ether linkage of the chromane ring is susceptible to acid-catalyzed hydrolysis.- Reduce the concentration of the acid. - Decrease the temperature of the experiment. - Shorten the exposure time to the acidic conditions. - Consider using a milder acidic catalyst if the reaction conditions permit.
Multiple unknown peaks appearing in the chromatogram after oxidative stress. The chromane ring is likely undergoing oxidation at multiple sites, leading to a complex mixture of degradation products.- Use a milder oxidizing agent or reduce its concentration. - Control the temperature of the reaction, as oxidation can be exothermic. - Employ LC-MS to identify the mass of the unknown peaks and propose potential structures. - Compare the fragmentation pattern of the parent compound with the degradants to identify structural similarities.
Loss of bromine from the molecule during photostability testing. The carbon-bromine bond is susceptible to photolytic cleavage.- Conduct photostability studies in amber glassware or protect the sample from light. - Use a light source with a specific wavelength range to minimize the energy that can break the C-Br bond. - Analyze for the presence of the debrominated parent molecule as a potential degradant.
Unexpected decarboxylation of the compound. The carboxylic acid group may be thermally labile, especially at elevated temperatures.- Lower the temperature of thermal stress studies. - Analyze the headspace of the sample for the presence of CO2 to confirm decarboxylation. - Monitor for the formation of 7-bromochromane as a potential degradant.
Poor peak shape or resolution in HPLC analysis. The carboxylic acid group can interact with the stationary phase, leading to tailing. Degradation products may have similar retention times.- Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid (e.g., add a small amount of formic acid or acetic acid). - Optimize the gradient elution profile to improve the separation of the parent compound from its degradants. - Consider using a different stationary phase (e.g., a C18 column with a different end-capping).

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the stability and degradation pathways of this compound.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration of the compound and the stressor.

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Stress Conditions:

Stress Condition Reagents and Conditions Neutralization/Quenching
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hoursNeutralize with an equivalent amount of 0.1 M NaOH.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursNeutralize with an equivalent amount of 0.1 M HCl.
Oxidative Degradation 3% H2O2 at room temperature for 24 hoursQuench with a small amount of sodium bisulfite solution.
Thermal Degradation Solid compound or solution at 80 °C for 48 hoursCool to room temperature before analysis.
Photolytic Degradation Expose the solution to UV light (e.g., 254 nm) and visible light (e.g., ICH option 1 or 2) for a defined period.Store in the dark before analysis.
HPLC Method for Stability Indicating Assay
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound)

  • Column Temperature: 30 °C

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants Major Degradant(s) (Retention Time)
0.1 M HCl, 60 °C, 24h[Data to be filled][Data to be filled][Data to be filled]
0.1 M NaOH, 60 °C, 24h[Data to be filled][Data to be filled][Data to be filled]
3% H2O2, RT, 24h[Data to be filled][Data to be filled][Data to be filled]
80 °C, 48h[Data to be filled][Data to be filled][Data to be filled]
UV Light Exposure[Data to be filled][Data to be filled][Data to be filled]
Visible Light Exposure[Data to be filled][Data to be filled][Data to be filled]

Data to be filled in by the researcher based on experimental results.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways of this compound under various stress conditions. These are proposed pathways based on the chemical structure and known reactivity of related compounds. Experimental data is required for confirmation.

Degradation_Pathways Parent This compound Hydrolysis_Product Ring-Opened Product (e.g., 2-(2-hydroxy-4-bromophenoxy)propanoic acid) Parent->Hydrolysis_Product  Acid/Base Hydrolysis Oxidation_Product1 Hydroxylated Chromane Parent->Oxidation_Product1 Oxidation Photolysis_Product 7-Hydroxychromane-4-carboxylic acid (Debromination) Parent->Photolysis_Product Photolysis Thermal_Product 7-Bromochromane (Decarboxylation) Parent->Thermal_Product Thermal Stress Oxidation_Product2 Quinone Derivative Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the general workflow for conducting forced degradation studies.

Experimental_Workflow Start Start: Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions: - Acidic - Basic - Oxidative - Thermal - Photolytic Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Neutralize Neutralize/Quench (if necessary) Sampling->Neutralize Analyze Analyze by Stability-Indicating HPLC/LC-MS Method Neutralize->Analyze Data_Analysis Data Analysis: - Quantify Degradation - Identify Degradants Analyze->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General workflow for forced degradation studies.

Logical Relationship for Troubleshooting HPLC Issues

This diagram provides a logical approach to troubleshooting common HPLC problems encountered during the analysis of this compound and its degradants.

HPLC_Troubleshooting Problem HPLC Problem: Poor Peak Shape or Resolution Check_Mobile_Phase Check Mobile Phase pH Problem->Check_Mobile_Phase Check_Gradient Check Gradient Profile Problem->Check_Gradient Check_Column Check Column Condition Problem->Check_Column Adjust_pH Adjust pH to Suppress Ionization of Carboxylic Acid Check_Mobile_Phase->Adjust_pH Tailing observed Solution Problem Resolved Adjust_pH->Solution Optimize_Gradient Optimize Gradient for Better Separation Check_Gradient->Optimize_Gradient Poor resolution Optimize_Gradient->Solution Change_Column Consider a Different Stationary Phase Check_Column->Change_Column Persistent issues Change_Column->Solution

References

Technical Support Center: Purification of Crude 7-Bromochromane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of crude 7-Bromochromane-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. A combination of these techniques often yields the best results.[1]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids, common choices include ethanol/water or methanol/water mixtures, as well as toluene.[2][3] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific crude product.

Q3: What are the key parameters to consider for column chromatography of a carboxylic acid?

A3: For successful column chromatography of this compound, key parameters include the choice of stationary phase (typically silica gel), the mobile phase (eluent), and the column dimensions.[4] Since carboxylic acids can interact strongly with silica, it is often beneficial to add a small amount of a volatile acid, like acetic acid or formic acid, to the eluent to improve elution and reduce tailing.[5]

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified to precipitate the purified carboxylic acid.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not crystallize upon cooling. - The solution is not supersaturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Try a different solvent or solvent system.
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- Impurities are inhibiting crystal formation.- Use a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step (e.g., extraction) to remove major impurities.
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the crystallization mixture for a longer period or to a lower temperature.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not elute from the column. - The eluent is not polar enough.- The carboxylic acid group is strongly interacting with the silica gel.- Gradually increase the polarity of the eluent (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase).- Add 0.1-1% acetic or formic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the silica.[5]
Poor separation of the product from impurities (overlapping peaks). - The eluent is too polar.- The column is overloaded.- Improper column packing.- Use a less polar eluent system.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Streaking or tailing of the product band. - Strong interaction between the carboxylic acid and the stationary phase.- The compound is not fully soluble in the mobile phase.- Add a small amount of a volatile acid to the eluent.[5]- Choose a mobile phase in which the compound is more soluble.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 9:1 with 0.5% acetic acid).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and then adding a small amount of methanol) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH). Repeat the extraction 2-3 times.

  • Separation and Washing: Combine the aqueous layers. Wash the combined aqueous layer with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the purified carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Quantitative Data Summary

The following table presents hypothetical, yet typical, data for the purification of crude this compound to illustrate the effectiveness of each method. Actual results may vary depending on the initial purity of the crude material.

Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%) Key Considerations
Recrystallization 8595-9870-85Dependent on finding a suitable solvent system. May require multiple recrystallizations for higher purity.
Column Chromatography 85>9960-80Can achieve very high purity. More time-consuming and requires larger volumes of solvent.
Acid-Base Extraction 8590-9580-95Effective for removing neutral and basic impurities. May not remove acidic impurities.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis & Final Product crude Crude 7-Bromochromane- 4-carboxylic acid recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography extraction Acid-Base Extraction crude->extraction analysis Purity Analysis (e.g., NMR, HPLC) recrystallization->analysis chromatography->analysis extraction->analysis analysis->recrystallization Purity < 98% pure_product Pure Product analysis->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Issue oily Oily Precipitate observe->oily Issue solve_no_crystals Evaporate Solvent or Add Anti-solvent no_crystals->solve_no_crystals solve_oily Cool Slowly or Change Solvent oily->solve_oily solve_no_crystals->cool solve_oily->start Re-dissolve

Caption: Troubleshooting logic for common recrystallization problems.

References

common mistakes and pitfalls in the synthesis of 7-Bromochromane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common mistakes and pitfalls encountered during the synthesis of 7-Bromochromane-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial Friedel-Crafts acylation of 3-bromophenol with 3-chloropropionyl chloride gives a low yield of the ketone intermediate. What are the common causes and solutions?

A1: Low yields in the Friedel-Crafts acylation step are frequently due to suboptimal reaction conditions or reagent quality. Here are the primary causes and troubleshooting steps:

  • Moisture Contamination: Anhydrous conditions are critical for Friedel-Crafts reactions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Reagents should be anhydrous; consider using freshly opened or distilled 3-chloropropionyl chloride and a high-purity grade of aluminum chloride (AlCl₃).

  • Incorrect Stoichiometry of AlCl₃: The molar ratio of AlCl₃ to the reactants is crucial. Typically, a slight excess of AlCl₃ is used. However, too much can lead to side reactions and charring, while too little will result in incomplete conversion. It is advisable to optimize the AlCl₃ stoichiometry, starting with approximately 1.1 to 1.3 equivalents.

  • Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) during the addition of reagents to control the exothermic reaction and prevent side product formation. After the initial addition, the reaction may need to be warmed to room temperature or slightly above to drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Poor Quality of 3-Bromophenol: Impurities in the starting phenol can interfere with the reaction. If suspected, purify the 3-bromophenol by distillation or recrystallization before use.

ParameterStandard ConditionTroubleshooting Action
AtmosphereInert (N₂ or Ar)Ensure rigorous exclusion of moisture.
AlCl₃ (equiv.)1.1 - 1.3Titrate the amount to find the optimal ratio.
Temperature0 °C to RTOptimize temperature profile based on TLC monitoring.
Reagent PurityHigh PurityUse freshly opened or purified reagents.

Q2: During the intramolecular cyclization to form 7-Bromochroman-4-one, I am observing significant amounts of polymeric side products. How can I minimize this?

A2: The formation of polymeric material during the base-mediated intramolecular cyclization is a common issue, often arising from intermolecular side reactions. To favor the desired intramolecular cyclization, consider the following:

  • High Dilution Conditions: Running the reaction at high dilution can significantly favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the substrate to a larger volume of the solvent containing the base.

  • Choice of Base and Solvent: The strength and type of base, as well as the solvent, can influence the reaction outcome. A weaker base might not be effective, while a very strong base could promote side reactions. Sodium hydroxide or potassium carbonate are commonly used. The solvent should be chosen to ensure the solubility of the starting material and the intermediate salt.

  • Temperature Control: The reaction temperature should be carefully controlled. While some heating may be necessary to initiate the reaction, excessive temperatures can lead to decomposition and polymerization. Monitor the reaction progress by TLC to avoid prolonged reaction times at elevated temperatures.

Q3: The bromination of chromane-4-carboxylic acid is not selective and yields a mixture of brominated products. How can I improve the regioselectivity for the 7-position?

A3: Achieving high regioselectivity in the bromination of the chromane system can be challenging due to the activating and directing effects of both the ether oxygen and the carboxylic acid group. To enhance selectivity for the desired 7-bromo isomer:

  • Choice of Brominating Agent: The choice of brominating agent and reaction conditions is critical. Using a milder brominating agent, such as N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator (like AIBN) or an acid catalyst, can sometimes provide better selectivity than using elemental bromine (Br₂).

  • Solvent Effects: The solvent can influence the regioselectivity of electrophilic aromatic substitution. Non-polar solvents may favor different isomers compared to polar solvents. It is recommended to screen a variety of solvents (e.g., CCl₄, CH₂Cl₂, acetic acid) to find the optimal conditions.

  • Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic bromination by favoring the kinetically controlled product.

ParameterCondition for Higher Selectivity
Brominating AgentN-Bromosuccinimide (NBS)
SolventAcetic Acid or Dichloromethane
Temperature0 °C or lower

Q4: I am struggling with the conversion of 7-Bromochroman-4-one to this compound. What is a reliable method for this transformation?

A4: The direct conversion of the cyclic ketone in 7-Bromochroman-4-one to a carboxylic acid is a non-trivial transformation. A multi-step approach is generally required. A reliable synthetic sequence involves a haloform reaction if an acetyl group is adjacent to the carbonyl, which is not the case here. A more general and effective, albeit longer, route is the Willgerodt-Kindler reaction followed by hydrolysis. However, a more modern and often cleaner approach is via a cyanohydrin intermediate.

Cyanohydrin Route:

  • Formation of the Cyanohydrin: React 7-Bromochroman-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or with sodium cyanide (NaCN) followed by acidification. This forms the corresponding cyanohydrin.

  • Hydrolysis of the Nitrile: The nitrile group of the cyanohydrin is then hydrolyzed to a carboxylic acid under acidic or basic conditions. Acidic hydrolysis (e.g., with concentrated HCl or H₂SO₄) is often preferred to directly yield the carboxylic acid.

Troubleshooting this conversion:

  • Low Yield in Cyanohydrin Formation: This can be due to steric hindrance or side reactions. Ensure anhydrous conditions when using TMSCN. The choice of cyanide source and catalyst may need optimization.

  • Incomplete Hydrolysis of the Nitrile: The hydrolysis of nitriles can be slow. It may require prolonged heating under reflux. Monitor the reaction by TLC or LC-MS to ensure complete conversion. Be aware that harsh acidic conditions can potentially lead to degradation of the chromane ring.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromochroman-4-one

  • Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 3-chloropropionyl chloride (1.05 eq) dropwise. After 15 minutes, add a solution of 3-bromophenol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Intramolecular Cyclization. Dissolve the product from Step 1 in a 2M aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours, monitoring the progress by TLC. After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid. The product will precipitate out of the solution. Filter the solid, wash with water, and dry to afford 7-Bromochroman-4-one.

Protocol 2: Synthesis of this compound from 7-Bromochroman-4-one (via Cyanohydrin)

  • Step 1: Cyanohydrin Formation. To a solution of 7-Bromochroman-4-one (1.0 eq) in a suitable solvent like dichloromethane, add trimethylsilyl cyanide (1.2 eq) and a catalytic amount of zinc iodide (ZnI₂). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, quench the reaction with aqueous sodium bicarbonate. Extract with an organic solvent, dry, and concentrate to give the crude cyanohydrin.

  • Step 2: Hydrolysis. To the crude cyanohydrin, add a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux for 8-12 hours. Monitor the reaction for the disappearance of the nitrile intermediate. Cool the reaction mixture, and the carboxylic acid product should precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualization of Key Processes

experimental_workflow cluster_synthesis Synthesis of 7-Bromochroman-4-one cluster_conversion Conversion to Carboxylic Acid start 3-Bromophenol step1 Friedel-Crafts Acylation (3-chloropropionyl chloride, AlCl3) start->step1 intermediate Acylated Intermediate step1->intermediate step2 Intramolecular Cyclization (NaOH) intermediate->step2 product1 7-Bromochroman-4-one step2->product1 start2 7-Bromochroman-4-one step3 Cyanohydrin Formation (TMSCN, cat. ZnI2) start2->step3 intermediate2 Cyanohydrin Intermediate step3->intermediate2 step4 Hydrolysis (conc. HCl) intermediate2->step4 final_product This compound step4->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic problem Low Yield in Friedel-Crafts Acylation cause1 Moisture Present? problem->cause1 Check cause2 Incorrect AlCl3 Stoichiometry? problem->cause2 Check cause3 Suboptimal Temperature? problem->cause3 Check solution1 Use anhydrous reagents and inert atmosphere. cause1->solution1 Yes solution2 Optimize AlCl3 equivalents (1.1-1.3 eq). cause2->solution2 Yes solution3 Monitor with TLC and adjust temperature profile. cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

exploring alternative and more efficient synthetic routes to 7-Bromochromane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational aspect of innovation. This technical support center provides a comprehensive guide to exploring alternative and more efficient synthetic routes to 7-Bromochromane-4-carboxylic acid, a molecule of interest in various research domains. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of synthetic strategies to facilitate your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of 7-Bromochroman-4-one Incomplete hydrogenation of 7-Bromo-4H-chromen-4-one.Ensure the hydrogenation catalyst (e.g., Wilkinson's catalyst) is active and used in the correct molar ratio. Optimize reaction time, temperature, and hydrogen pressure.[1]
Inefficient cyclization of 3-(3-bromophenoxy)propanoic acid.Use a suitable dehydrating agent or catalyst for the intramolecular Friedel-Crafts acylation. Acid-activated Montmorillonite K-10 has been shown to be effective.[1]
Formation of multiple brominated isomers Lack of regioselectivity during the bromination of chroman-4-one.Control the reaction conditions carefully (temperature, solvent, brominating agent). Consider using a milder brominating agent or a directing group to favor substitution at the 7-position.
Incomplete conversion of 7-Bromochroman-4-one to the carboxylic acid Inefficient oxidation or rearrangement reaction.For methods like the Haloform reaction, ensure a sufficient excess of halogen and base. For cyanohydrin-based routes, ensure complete formation of the cyanohydrin before hydrolysis.
Steric hindrance from the bromine substituent.Longer reaction times or more forcing conditions may be necessary. Microwave irradiation could be explored to enhance reaction rates.
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid). Recrystallization from a suitable solvent can also be effective for obtaining highly pure product.
The product is an oil or difficult to crystallize.If the carboxylic acid is oily, try converting it to a salt (e.g., with sodium bicarbonate) to facilitate purification through extraction, followed by re-acidification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining the chromane-4-carboxylic acid scaffold?

A1: The primary strategies involve either building the chromane ring system with the carboxylic acid precursor already in place or functionalizing a pre-formed chroman-4-one intermediate. A common route involves the intramolecular cyclization of a substituted phenoxypropanoic acid. An alternative is the modification of a chromone derivative.

Q2: How can I introduce the bromine atom at the 7-position with high selectivity?

A2: Regioselective bromination of the chromane ring can be challenging. Starting with a precursor that already contains the bromine atom in the desired position, such as 3-bromophenol, is often the most effective strategy to ensure the correct isomer is formed. Direct bromination of chroman-4-one may lead to a mixture of products.

Q3: What are the most common challenges in converting 7-Bromochroman-4-one to this compound?

A3: The main challenges include ensuring complete reaction without side reactions, such as debromination under harsh conditions. The choice of method for this conversion is critical. Strong oxidizing agents or harsh basic conditions could potentially affect the bromine substituent or the chromane ring.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction progress. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the final product. Staining with a suitable reagent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Q5: What are the safety precautions I should take when working with brominating agents?

A5: Brominating agents are often corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be prepared to handle any spills according to your institution's safety protocols.

Experimental Protocols

Route 1: Synthesis from 3-Bromophenol

This route involves the initial synthesis of the key intermediate, 7-Bromochroman-4-one, followed by its conversion to the target carboxylic acid.

Step 1: Synthesis of 3-(3-Bromophenoxy)propanoic acid

  • To a solution of 3-bromophenol (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).

  • Add 3-bromopropanoic acid (1.1 eq.) and heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(3-bromophenoxy)propanoic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 7-Bromochroman-4-one

  • A mixture of 3-(3-bromophenoxy)propanoic acid (1 eq.) and acid-activated Montmorillonite K-10 (300% by weight) in toluene is heated to reflux for 30-45 minutes under an inert atmosphere.[1]

  • After cooling, the mixture is diluted with dichloromethane and filtered to remove the clay catalyst.[1]

  • The filtrate is concentrated, and the crude product is purified by column chromatography to afford 7-Bromochroman-4-one.[1] An alternative method involves the hydrogenation of 7-Bromo-4H-chromen-4-one using Wilkinson's catalyst, which has been reported to give a yield of 79.8%.[1]

Step 3: Synthesis of this compound (Proposed Method)

This is a proposed method as a direct literature protocol was not identified.

  • Via Haloform Reaction:

    • Dissolve 7-Bromochroman-4-one (1 eq.) in a suitable solvent like dioxane or THF.

    • Add a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) dropwise at 0-5 °C.

    • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess halogen.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude this compound. Purify by recrystallization.

Quantitative Data Summary

Reaction Step Product Reported Yield Reference
Hydrogenation of 7-Bromo-4H-chromen-4-one7-Bromochroman-4-one79.8%[1]
Cyclization of 3-aryloxypropionic acidChroman-4-ones (general)85% (for 7-bromo derivative)[1]

Note: Yields for the conversion of 7-Bromochroman-4-one to this compound are not available in the searched literature and would need to be determined experimentally.

Visualizing the Synthetic Workflow

The following diagram illustrates a potential synthetic pathway to this compound.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 3_Bromophenol 3_Bromophenol 3_3_Bromophenoxy_propanoic_acid 3_3_Bromophenoxy_propanoic_acid 3_Bromophenol->3_3_Bromophenoxy_propanoic_acid Williamson Ether Synthesis 3_Bromopropanoic_acid 3_Bromopropanoic_acid 3_Bromopropanoic_acid->3_3_Bromophenoxy_propanoic_acid 7_Bromochroman_4_one 7_Bromochroman_4_one 3_3_Bromophenoxy_propanoic_acid->7_Bromochroman_4_one Intramolecular Friedel-Crafts Acylation 7_Bromochromane_4_carboxylic_acid 7_Bromochromane_4_carboxylic_acid 7_Bromochroman_4_one->7_Bromochromane_4_carboxylic_acid Haloform Reaction (Proposed)

Caption: Proposed synthetic route to this compound.

References

Technical Support Center: Deprotection of 7-Bromochromane-4-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of 7-bromochromane-4-carboxylic acid esters.

Troubleshooting Guide

This guide addresses common issues encountered during the saponification (alkaline hydrolysis) or acid-catalyzed hydrolysis of this compound esters.

Issue IDProblemPossible CausesSuggested Solutions
DP-01 Incomplete Deprotection / Low Yield 1. Insufficient reaction time or temperature. 2. Inadequate amount of base or acid. 3. Steric hindrance around the ester group. 4. Poor solubility of the starting material.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature. 2. Use a larger excess of the hydrolyzing agent (e.g., 2-4 equivalents of LiOH or NaOH). 3. For sterically hindered esters, consider more forcing conditions (higher temperatures, stronger base) or alternative deprotection methods (e.g., Lewis acid-mediated). 4. Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.[1][2]
DP-02 Formation of Side Products (e.g., Debromination) 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of impurities that may catalyze side reactions.1. Use milder conditions: lower temperature, shorter reaction time. Consider using a weaker base like lithium hydroxide (LiOH) which can be effective at room temperature.[3] 2. Ensure the starting material is pure.
DP-03 Decomposition of the Chromane Ring 1. Strong acidic conditions may lead to the cleavage of the ether linkage in the chromane ring.1. Avoid using strong, non-aqueous acids. Opt for aqueous acid solutions or basic hydrolysis conditions. 2. If acid-catalyzed hydrolysis is necessary, use a dilute solution and monitor the reaction closely for the appearance of degradation products.
DP-04 Difficulty in Isolating the Carboxylic Acid Product 1. The carboxylic acid may be soluble in the aqueous layer during workup. 2. Emulsion formation during extraction.1. After acidification of the aqueous layer, extract with a more polar organic solvent like ethyl acetate or a mixture of solvents. Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate. 2. Add brine to the aqueous layer to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound esters?

A1: The most common methods are alkaline hydrolysis (saponification) and acid-catalyzed hydrolysis.

  • Alkaline Hydrolysis : This is typically performed using an excess of a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol, ethanol, or tetrahydrofuran (THF).[1][3] This method is generally irreversible and proceeds to completion.[4][5]

  • Acid-Catalyzed Hydrolysis : This involves heating the ester with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).[6] This reaction is reversible, so a large excess of water is often used to drive the equilibrium towards the products.[5][6]

Q2: I am observing a significant amount of an unknown impurity in my reaction mixture. What could it be?

A2: While specific side reactions for this exact substrate are not extensively documented, potential side products could arise from:

  • Debromination : Under harsh basic conditions or in the presence of certain catalysts, the bromine atom on the aromatic ring could be removed.

  • Ring Opening : Strong acidic conditions could potentially lead to the cleavage of the ether bond in the chromane ring. It is recommended to use analytical techniques such as LC-MS and NMR to identify the structure of the impurity and adjust the reaction conditions accordingly.

Q3: Can I use Lewis acids like Boron Tribromide (BBr3) for the deprotection?

A3: BBr3 is a powerful reagent for cleaving ethers and can also cleave methyl and some other alkyl esters.[7][8] However, its use on this substrate should be approached with caution. BBr3 is highly reactive and could potentially interact with the bromine atom or the chromane ether linkage. It is typically used for demethylation of aryl methyl ethers.[9][10] If other methods fail, a small-scale test reaction with BBr3 at low temperature could be attempted, but it is not a standard method for this type of deprotection.

Q4: My starting ester is not very soluble in the reaction mixture. How can I improve this?

A4: Poor solubility can lead to incomplete or slow reactions. To improve solubility, you can:

  • Use a co-solvent system. A mixture of THF and water (e.g., 2:1 or 3:1) is often effective for saponification reactions.[1]

  • Increase the reaction temperature, but monitor for potential side reactions.

  • Use a phase-transfer catalyst if you have a biphasic system.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis using Lithium Hydroxide
  • Dissolve the this compound ester (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with dilute HCl (1M or 2M).

  • Extract the carboxylic acid product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis
  • Suspend the this compound ester (1.0 eq) in a mixture of water and a co-solvent like dioxane.

  • Add a catalytic amount of concentrated sulfuric acid or a larger volume of 6M hydrochloric acid.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_monitoring Reaction Monitoring cluster_workup Workup & Isolation cluster_product Final Product start 7-Bromochromane-4-carboxylic acid ester deprotection Alkaline Hydrolysis (e.g., LiOH) or Acid-Catalyzed Hydrolysis (e.g., HCl) start->deprotection monitoring TLC / LC-MS Analysis deprotection->monitoring monitoring->deprotection Incomplete Reaction workup Quench Reaction Acidify (if basic) Extract with Organic Solvent monitoring->workup Reaction Complete product 7-Bromochromane-4-carboxylic acid workup->product

Caption: Experimental workflow for the deprotection of this compound esters.

Troubleshooting_Logic start Start Deprotection check_completion Is the reaction complete? start->check_completion check_purity Is the product pure? check_completion->check_purity Yes incomplete Incomplete Reaction (See DP-01) check_completion->incomplete No side_products Side Products Formed (See DP-02, DP-03) check_purity->side_products No end Pure Product Isolated check_purity->end Yes adjust_conditions Adjust Reaction Conditions: - Increase time/temp - Add more reagent - Change solvent incomplete->adjust_conditions milder_conditions Use Milder Conditions: - Lower temperature - Weaker base/acid side_products->milder_conditions adjust_conditions->start milder_conditions->start

Caption: Troubleshooting decision tree for the deprotection process.

References

challenges and solutions in the crystallization of 7-Bromochromane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Crystallization of 7-Bromochromane-4-carboxylic acid

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers in successfully crystallizing this compound. Given the limited specific literature for this compound, the recommendations are based on general crystallization principles for structurally related molecules, such as aromatic carboxylic acids and brominated compounds.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound.

Issue 1: No crystals form after cooling the solution.

  • Question: I've dissolved my compound in a hot solvent and let it cool, but no crystals have appeared. What should I do?

  • Answer: This typically indicates that the solution is not supersaturated upon cooling, which can happen for several reasons.

    • Too Much Solvent: You may have used an excessive amount of solvent. To fix this, reheat the solution and evaporate a portion of the solvent to increase the compound's concentration.[1] Cool the solution again to see if crystals form.

    • Solution is Cloudy: If the solution is cloudy or hazy when hot, it may contain insoluble impurities that can inhibit crystallization. A hot filtration step should be performed to remove them.

    • Inducing Nucleation: If the solution is clear but no crystals form, nucleation may need to be induced.[1] Try scratching the inside of the flask with a glass rod just below the solvent line.[1] Alternatively, add a "seed crystal" of this compound from a previous successful crystallization.[2] If no seed crystal is available, a crystal of a chemically similar compound may sometimes work.[2]

    • Recovery: If all else fails, the solvent can be removed via rotary evaporation to recover the crude solid, and another crystallization attempt can be made with a different solvent system.[1]

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: When my solution cools, a liquid or oily layer forms instead of a solid. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

    • Use More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (the "soluble solvent" in a mixed system) to decrease the saturation level.[1] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.

    • Slow Down Cooling: Allow the flask to cool more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can promote the formation of crystals over oil.

    • Change Solvent System: The boiling point of your solvent may be too high.[3] Consider a solvent with a lower boiling point.

Issue 3: Crystallization happens too quickly, resulting in fine powder or impure crystals.

  • Question: As soon as I remove my solution from the heat, a large amount of solid crashes out. Is this bad for purity?

  • Answer: Yes, rapid crystallization is undesirable as impurities can get trapped within the fast-forming crystal lattice.[1] An ideal crystallization process should show initial crystal growth over 5-20 minutes.[1]

    • Increase Solvent Volume: The most common cause is using only the bare minimum amount of hot solvent to dissolve the solid. Reheat the solution and add a small excess of the hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the supersaturation level upon cooling.[1]

    • Slower Cooling: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Rapid cooling promotes fast precipitation.

Issue 4: The yield of recovered crystals is very low.

  • Question: I successfully grew crystals, but my final yield after filtration is much lower than expected. What could have gone wrong?

  • Answer: Low yield can result from several factors.

    • Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1]

    • Premature Filtration: Filtering the crystals before the solution has fully cooled will result in loss of product that is still in solution. Ensure the flask feels cold to the touch before filtration.

    • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product. Use a minimal amount of ice-cold crystallization solvent for washing.

    • Adsorption on Charcoal: If you used activated charcoal to decolorize the solution, using too much can lead to the adsorption of your desired compound, reducing the yield.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound?

A1: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[4] For this compound, its structure suggests moderate polarity due to the carboxylic acid and ether groups, but also non-polar character from the aromatic and brominated portions.

  • Polar Solvents: The carboxylic acid group can form hydrogen bonds, suggesting solvents like ethanol or methanol could be effective.[3][5] Water might be a suitable anti-solvent.

  • Aromatic/Halogenated Solvents: For brominated aromatic compounds, solvents like toluene, dichloromethane, or chloroform have been used successfully.[6]

  • Mixed Solvents: A mixed solvent system is often effective. A good starting point would be a pair like Ethanol/Water, Acetone/Hexane, or Dichloromethane/Hexane.[7] In this system, the compound is dissolved in a minimum amount of the "soluble" solvent (e.g., ethanol), and the "anti-solvent" (e.g., water) is added dropwise until the solution becomes cloudy, then reheated to clarify and cooled slowly.

Q2: How pure does my crude this compound need to be before attempting crystallization?

A2: Crystallization is a purification technique, but it works best on material that is already relatively pure. A minimum purity of 80-90% is recommended for obtaining high-quality crystals suitable for applications like X-ray diffraction.[2] If the crude material is very impure, preliminary purification by column chromatography may be necessary.

Q3: What crystallization technique is best for small quantities of material?

A3: For milligram-scale quantities, vapor diffusion is often the most effective method.[2] In this technique, the compound is dissolved in a small amount of a solvent in an open inner vial. This vial is placed inside a larger, sealed container that holds a more volatile anti-solvent. The anti-solvent slowly diffuses into the inner vial, gradually reducing the solubility of the compound and promoting slow, high-quality crystal growth.[2]

Q4: Can I use the NMR tube from my analysis to grow crystals?

A4: Yes, this is a common and effective trick, especially for evaporation-based methods.[2] If your compound is dissolved in a relatively volatile solvent for NMR analysis (like chloroform-d), you can leave the tube in a quiet, undisturbed place. Slow evaporation of the solvent can yield high-quality crystals directly in the tube. Ensure the tube is clean and lightly covered to prevent dust contamination.[2]

Data Presentation: Solvent Properties and Troubleshooting Summary

Table 1: Properties of Potential Solvents for Crystallization

Solvent Boiling Point (°C) Polarity Notes
Ethanol 78 Polar Good for compounds with H-bonding capability; often used with water as an anti-solvent.[3][5]
Methanol 65 Polar More polar than ethanol; lower boiling point.[3][5]
Acetone 56 Polar Aprotic Excellent solvent but its low boiling point can make it tricky to use.[4]
Ethyl Acetate 77 Medium Polarity A versatile solvent, often paired with non-polar anti-solvents like hexanes.[4][7]
Dichloromethane (DCM) 40 Medium Polarity Good for aromatic compounds, but highly volatile.[5][6]
Toluene 111 Non-polar High boiling point can be a disadvantage, but effective for aromatic compounds.[3][6]
Hexanes 69 Non-polar Often used as an anti-solvent with more polar solvents.[3][7]

| Water | 100 | Very Polar | Unlikely to be a primary solvent, but an excellent anti-solvent for polar organic compounds.[3] |

Table 2: Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Solution is too dilute; No nucleation sites. Boil off some solvent; Scratch the flask; Add a seed crystal.[1]
"Oiling Out" Solution is too concentrated; Cooling is too rapid. Reheat and add more solvent; Slow down the cooling rate.[1]
Rapid Precipitation Solution is too concentrated; Cooling is too rapid. Use a slight excess of hot solvent; Allow to cool slowly before icing.[1]

| Low Yield | Too much solvent used; Crystals washed with a soluble solvent. | Use the minimum effective amount of solvent; Wash with ice-cold solvent.[1] |

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but insoluble when cold (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, adding more solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If the solution contains visible impurities or is colored when it should be colorless, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "soluble" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexanes) dropwise with stirring. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1, using the anti-solvent or a mixture for washing.

Visualizations

G start Hot, clear solution is cooled. Did crystals form? c1 Is the solution supersaturated? start->c1 No success Crystals Form Successfully start->success Yes c2 Are nucleation sites present? c1->c2 Yes sol1 Boil off excess solvent to concentrate solution. c1->sol1 No sol2 Scratch inner surface of the flask. c2->sol2 No sol3 Add a seed crystal. c2->sol3 Or sol1->start Retry Cooling sol2->success sol3->success

Caption: Troubleshooting workflow for when no crystals form.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Saturation cluster_2 Step 3: Growth cluster_3 Step 4: Isolation s1 Dissolve compound in minimum 'Soluble Solvent' (e.g., Acetone) s2 Add 'Anti-Solvent' (e.g., Hexane) dropwise until solution becomes cloudy s1->s2 s3 Gently warm to redissolve s2->s3 s4 Cool slowly to room temp, then place in ice bath s3->s4 s5 Collect crystals via vacuum filtration s4->s5 s6 Wash with ice-cold anti-solvent s5->s6

Caption: Experimental workflow for anti-solvent crystallization.

References

Validation & Comparative

A Researcher's Guide to Sourcing and Qualifying 7-Bromochromane-4-carboxylic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of hypothetical analytical standards for 7-Bromochromane-4-carboxylic acid from three different suppliers. The comparative data presented is based on typical quality attributes for such standards and is intended to illustrate the key considerations when sourcing and qualifying these critical reagents.

Comparative Analysis of this compound Analytical Standards

The following table summarizes the key quality attributes for this compound analytical standards from three fictional suppliers: "Supplier A," "Supplier B," and "Supplier C." This data is representative of what researchers should look for in a Certificate of Analysis (CoA).

FeatureSupplier ASupplier BSupplier C
Purity (by HPLC) ≥ 99.5%≥ 98.0%≥ 99.0% (Quantitative NMR)
Identity Confirmed by ¹H NMR, MSConfirmed by ¹H NMR, MSConfirmed by ¹H NMR, MS, IR
Major Impurity Unidentified impurity at RRT 1.12 (<0.2%)Starting material (<1.5%)Des-bromo impurity (<0.5%)
Water Content ≤ 0.5% (by Karl Fischer)≤ 1.0% (by Karl Fischer)≤ 0.2% (by Karl Fischer)
Residual Solvents Dichloromethane (< 100 ppm)Ethyl Acetate (< 500 ppm)Acetone (< 200 ppm)
Certificate of Analysis Comprehensive CoA providedStandard CoA providedISO 17034 Accredited CoA

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the comparison are provided below. These protocols are standard in the industry for the qualification of analytical reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in the mobile phase at a concentration of approximately 1 mg/mL.

Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to confirm the chemical structure of the compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.75 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Analysis: The chemical shifts, coupling constants, and integration of the observed protons should be consistent with the structure of this compound.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically suitable for carboxylic acids.

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.

  • Analysis: The observed mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ should correspond to the calculated molecular weight of this compound (C₁₀H₉BrO₃, MW: 257.08 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should also be observed.[1]

Water Content Determination by Karl Fischer Titration

This method is used to quantify the amount of water present in the analytical standard.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagents appropriate for the instrument.

  • Sample Preparation: Accurately weigh a suitable amount of the standard and introduce it into the titration vessel.

  • Analysis: The titrator automatically determines the water content, which is typically expressed as a percentage.

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to identify and quantify any residual solvents from the manufacturing process.

  • Instrumentation: A headspace autosampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh the standard into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

  • Headspace Conditions:

    • Incubation Temperature: 80°C

    • Incubation Time: 20 minutes

  • GC Conditions:

    • Column: A suitable capillary column for solvent analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the expected solvents.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

  • Analysis: Identification of residual solvents is based on their retention time and mass spectrum, with quantification performed using a calibration standard.

Visualizing the Qualification Process

The following diagrams illustrate the workflow for qualifying an analytical standard and the relationship between the different analytical tests.

G Workflow for Qualifying an Analytical Standard cluster_sourcing Sourcing cluster_testing Analytical Testing cluster_qualification Qualification S1 Identify Potential Suppliers S2 Request Certificates of Analysis S1->S2 S3 Evaluate Supplier Reputation S2->S3 T1 Identity Confirmation (¹H NMR, MS) S3->T1 Initiate Testing T2 Purity Assessment (HPLC, qNMR) T1->T2 T3 Impurity Profiling (HPLC, LC-MS) T2->T3 T4 Water Content (Karl Fischer) T3->T4 T5 Residual Solvents (Headspace GC-MS) T4->T5 Q1 Compare Data to Specifications T5->Q1 Compile Results Q2 Assess Suitability for Intended Use Q1->Q2 Q3 Approve or Reject Standard Q2->Q3 G Logical Relationship of Analytical Tests main This compound Analytical Standard identity Identity main->identity purity Purity main->purity impurities Impurities main->impurities water Water Content main->water solvents Residual Solvents main->solvents nmr ¹H NMR identity->nmr ms Mass Spectrometry identity->ms hplc HPLC purity->hplc impurities->ms impurities->hplc kf Karl Fischer water->kf gcms Headspace GC-MS solvents->gcms

References

Quantitative Analysis of 7-Bromochromane-4-carboxylic Acid: A Comparative Guide to HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of 7-Bromochromane-4-carboxylic acid against other potential analytical techniques. The information presented herein is based on established methodologies for analogous compounds, offering a robust framework for method development and validation.

HPLC-UV Method: A Proposed Protocol

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm (for the carboxylic acid chromophore) and a secondary wavelength based on the UV spectrum of the compound

Rationale for Parameter Selection:

  • C18 Column: A C18 column is a standard choice for the reverse-phase separation of moderately polar organic molecules like this compound.

  • Acidified Mobile Phase: The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group.[4] This results in a more retained and symmetrically shaped peak.

  • UV Detection Wavelength: Carboxylic acids generally exhibit weak UV absorbance at higher wavelengths.[1] Therefore, detection is often performed at a low wavelength, such as 210 nm, to achieve adequate sensitivity.[2][6] It is also advisable to determine the compound's UV absorption maximum to select a more specific secondary wavelength if possible.

Sample Preparation:

A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the mobile phase. For the analysis of samples from complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary to remove interfering substances.[1]

Method Validation Parameters (Expected Performance)

Based on typical performance data for HPLC-UV analysis of similar carboxylic acids and bromophenolic compounds, the following validation parameters can be anticipated:[4][5][7]

ParameterExpected Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in terms of sensitivity and selectivity.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC with Fluorescence Detection (HPLC-FLD) Derivatization of the carboxylic acid with a fluorescent tag, followed by HPLC separation and fluorescence detection.[1]High sensitivity and selectivity.Requires a derivatization step, which can add complexity and potential for error.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte.Very high sensitivity and selectivity, provides structural information.Higher instrument cost and complexity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization to increase volatility, followed by separation by GC and detection by MS.High sensitivity and selectivity.Requires a derivatization step; not suitable for non-volatile or thermally labile compounds.[1]
UV-Vis Spectrophotometry Direct measurement of the absorbance of a solution containing the analyte.Simple, rapid, and inexpensive.Low selectivity, prone to interference from other absorbing compounds in the sample matrix.[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC-UV method and the decision-making process for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL) Standards Prepare Working Standards (Serial Dilution) Stock->Standards Injection Inject into HPLC System Standards->Injection Sample Prepare Sample Solution (Extraction if needed) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

Method_Selection Start Start: Need for Quantitative Analysis Complex_Matrix Complex Matrix? Start->Complex_Matrix High_Sensitivity High Sensitivity Required? Derivatization_Ok Derivatization Acceptable? High_Sensitivity->Derivatization_Ok No LC_MS LC-MS High_Sensitivity->LC_MS Yes Complex_Matrix->High_Sensitivity Yes UV_Vis UV-Vis Spectrophotometry Complex_Matrix->UV_Vis No HPLC_UV HPLC-UV Derivatization_Ok->HPLC_UV No HPLC_FLD HPLC-FLD Derivatization_Ok->HPLC_FLD Yes GC_MS GC-MS Derivatization_Ok->GC_MS Yes, if volatile

Caption: Decision tree for selecting an analytical method for the quantification of this compound.

References

Unraveling the Molecular Architecture of 7-Bromochromane-4-carboxylic acid: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the structural elucidation of 7-Bromochromane-4-carboxylic acid, a heterocyclic compound of interest, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We offer a comparative perspective on the utility of COSY, HSQC, and HMBC experiments, supported by hypothetical experimental data, to guide researchers in applying these powerful analytical tools.

Predicted ¹H and ¹³C NMR Data

The foundation of 2D NMR analysis rests upon the foundational 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. The anticipated chemical shifts for this compound are summarized below. These predicted values are based on established principles of NMR spectroscopy and data from analogous structures.

Atom # ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Integration
24.3565.2ddd2H
32.2025.1m2H
44.1045.8t1H
57.35129.5d1H
67.20128.7dd1H
87.50118.9d1H
4a-122.1--
8a-154.3--
7-117.5--
COOH12.50175.4s1H

Deciphering Connectivity: A Comparative Analysis of 2D NMR Techniques

2D NMR spectroscopy provides a deeper understanding of the molecular framework by revealing correlations between different nuclei. We will now explore how COSY, HSQC, and HMBC spectra contribute to the complete structural assignment of this compound.

The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. This information is crucial for assembling spin systems within the molecule.

Key COSY Correlations:

Correlating Protons Interpretation
H4 ↔ H3Vicinal coupling confirms the connectivity between the methine proton at position 4 and the methylene protons at position 3.
H3 ↔ H2Vicinal coupling establishes the link between the methylene protons at position 3 and the methylene protons at position 2.
H5 ↔ H6Vicinal coupling in the aromatic region confirms the adjacency of these two protons on the benzene ring.

The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. This is a powerful tool for assigning carbon resonances.

Key HSQC Correlations:

Proton (¹H) Correlated Carbon (¹³C)
4.35 (H2)65.2 (C2)
2.20 (H3)25.1 (C3)
4.10 (H4)45.8 (C4)
7.35 (H5)129.5 (C5)
7.20 (H6)128.7 (C6)
7.50 (H8)118.9 (C8)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different spin systems and identifying quaternary carbons.

Key HMBC Correlations:

Proton (¹H) Correlated Carbons (¹³C) Interpretation
H2 (4.35 ppm)C3 (25.1), C4 (45.8), C8a (154.3)Confirms the connectivity of the aliphatic chain and its link to the aromatic ring through the ether linkage.
H4 (4.10 ppm)C2 (65.2), C3 (25.1), C4a (122.1), C5 (129.5), COOH (175.4)Establishes the position of the carboxylic acid group and connects the chiral center to the aromatic ring.
H5 (7.35 ppm)C4 (45.8), C4a (122.1), C7 (117.5)Links the aromatic proton to the aliphatic ring and the bromine-substituted carbon.
H8 (7.50 ppm)C4a (122.1), C6 (128.7), C7 (117.5), C8a (154.3)Confirms the substitution pattern on the aromatic ring and its fusion to the heterocyclic ring.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for the discussed 2D NMR experiments.

General Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

COSY: The ¹H-¹H COSY spectrum is typically acquired using a standard pulse sequence. Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁). The data is processed with a sine-bell window function before Fourier transformation.

HSQC: The phase-sensitive HSQC experiment is performed to correlate ¹H and ¹³C nuclei. The spectral width for the ¹H dimension is set to 10-12 ppm and for the ¹³C dimension to 180-200 ppm. Typically, 1024 data points are acquired in the direct dimension and 256 increments in the indirect dimension. A gradient-selected, sensitivity-enhanced pulse sequence is commonly used.

HMBC: The HMBC experiment is optimized for long-range couplings, typically with a delay corresponding to a coupling constant of 8 Hz. The spectral widths are similar to those used for HSQC. The number of increments in the indirect dimension is often increased to 512 or 1024 to achieve better resolution of the long-range correlations.

Visualizing the Elucidation Pathway and Key Correlations

To clearly illustrate the logic and workflow of the structural elucidation process, as well as the key through-bond correlations, the following diagrams are provided.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_deduction Structural Deduction H1_NMR ¹H NMR Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC Connectivity Assemble Fragments HSQC->Connectivity HMBC HMBC HMBC->Connectivity Fragments->Connectivity Structure Propose Structure Connectivity->Structure

Caption: Workflow for Structural Elucidation using 2D NMR.

Caption: Key COSY Correlations in this compound.

Caption: Key HSQC Correlations in this compound.

Caption: Key HMBC Correlations in this compound.

Note: The images in the DOT scripts are placeholders and would be replaced with the actual molecular structure in a publication.

Comparative Biological Efficacy of 7-Bromochromane-4-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological efficacy of 7-Bromochromane-4-carboxylic acid derivatives. Drawing upon experimental data from structurally related chromane and chromanone compounds, this document outlines potential therapeutic applications, key signaling pathways, and detailed experimental protocols for evaluation.

While specific research on the biological activities of this compound and its direct derivatives is limited in publicly available literature, the broader class of chromane and chromanone compounds has demonstrated significant potential in several therapeutic areas. This guide synthesizes the existing knowledge on these related structures to provide a predictive framework for investigating this compound derivatives. The primary areas of interest for this class of compounds are anticancer and neuroprotective activities.

Potential Anticancer Activity

Derivatives of the chromane scaffold have shown promising results as anticancer agents, particularly against breast cancer cell lines such as MCF-7. The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Comparative Cytotoxicity of Chromane Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various chromane derivatives against the MCF-7 human breast cancer cell line, providing a benchmark for the potential efficacy of this compound derivatives.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC50 (µM)Reference
ChromaneCompound 6i (a Schiff base derivative)MCF-734.7[1]
Chromanone7-Hydroxy-2-methyl-4-oxo-3,4-dihydro-2H-benzopyran-5-carboxylic acidM. tuberculosis55.8[2]
Chromanone2'-Chloro- or 2′-nitro-substituted chroman-4-one compoundsBel-7402, HL-60, BGC-823, KBSignificant[2]
FurochromoneKhellin derivative K11 Breast Cancer Cell Lines<10[3]
BenzopyranCompound 3c (a 7-hydroxy-4-methyl-3-substituted benzopyran-2-one)MCF-7Active[4]
BenzopyranCompound 8 (a 7-hydroxy-4-methyl-3-substituted benzopyran-2-one)MCF-7Active[4]

Potential Neuroprotective Effects

The chromane scaffold is also a key feature in compounds exhibiting neuroprotective properties. These effects are often attributed to their antioxidant capabilities and their ability to modulate signaling pathways involved in neuronal cell survival. While direct evidence for this compound derivatives is not yet available, related structures have shown promise in protecting neurons from oxidative stress and excitotoxicity. Research into chromone derivatives has highlighted their potential as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases.[5]

Key Signaling Pathways

The anticancer and neuroprotective effects of chromane derivatives are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel this compound derivatives.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Many anticancer compounds, including some coumarin and chromane derivatives, exert their effects by inhibiting this pathway. Inhibition of PI3K/Akt can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax, ultimately triggering programmed cell death in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Effectors->Apoptosis Inhibition Chromane Derivative Chromane Derivative Chromane Derivative->PI3K Chromane Derivative->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by chromane derivatives.

Apoptosis Signaling Pathway

Induction of apoptosis is a key mechanism for many anticancer drugs. Chromene derivatives have been shown to induce apoptosis in cancer cells.[6] This process is tightly regulated by a cascade of proteins, including the Bcl-2 family and caspases. The intrinsic pathway of apoptosis, often triggered by cellular stress, involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases like caspase-3.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Chemotherapeutic Agent Chemotherapeutic Agent Bax Bax Chemotherapeutic Agent->Bax activates Cytochrome c Cytochrome c Bax->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Bax inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Chromane Derivative Chromane Derivative Chromane Derivative->Bax activates

Caption: Intrinsic apoptosis pathway activated by chemotherapeutic agents.

Experimental Protocols

To evaluate the biological efficacy of novel this compound derivatives, a series of standardized in vitro assays can be employed.

In Vitro Anticancer Activity Screening

A common and effective method for assessing the cytotoxic effects of new compounds is the Sulforhodamine B (SRB) assay.

Experimental Workflow: SRB Assay

SRB_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Fixation Cell Fixation Incubation->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Washing Washing SRB Staining->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol for SRB Assay:

  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are grown in RPMI-1640 medium supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO2 atmosphere.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Application: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.[1]

Neuroprotection Assays

To assess the neuroprotective potential, primary neuronal cell cultures can be subjected to insults that mimic neurodegenerative conditions, such as oxidative stress or excitotoxicity.

Experimental Protocol for Oxidative Stress-Induced Neurotoxicity:

  • Primary Neuronal Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Induction of Oxidative Stress: Oxidative stress can be induced by exposing the neurons to agents like hydrogen peroxide (H2O2) or glutamate.

  • Compound Treatment: The this compound derivatives are co-incubated with the neurons during the oxidative stress challenge.

  • Assessment of Cell Viability: Neuronal viability is assessed using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. A reduction in cell death in the presence of the test compound indicates a neuroprotective effect.

Conclusion

While direct experimental data on this compound derivatives remains to be established, the extensive research on the broader chromane and chromanone families provides a strong foundation for predicting their biological activities. The evidence strongly suggests that these compounds are promising candidates for anticancer and neuroprotective drug discovery. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for initiating the biological evaluation of this specific class of molecules. Further research is warranted to synthesize and test these derivatives to confirm their therapeutic potential.

References

A Comparative Guide to 7-Bromochromane-4-carboxylic Acid and its Halogenated Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 7-Bromochromane-4-carboxylic acid and other halogenated chromane analogs, with a focus on their potential as therapeutic agents. The information presented is supported by experimental data from peer-reviewed literature and patent filings, offering a valuable resource for those involved in drug discovery and development.

Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of this scaffold can significantly influence the physicochemical properties and biological activity of the resulting analogs. This guide specifically examines this compound, a compound that has demonstrated notable inhibitory activity against Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor implicated in cancer progression and other diseases. By comparing its performance with other halogenated chromane derivatives, we aim to elucidate structure-activity relationships and guide future drug design efforts.

Comparative Biological Activity

The primary biological target identified for this compound is HIF-2α. The following table summarizes the available quantitative data for this compound. At present, directly comparable inhibitory data for other halogenated chromane-4-carboxylic acid analogs in the same assay is limited in the public domain. However, structure-activity relationship (SAR) studies on related chromane scaffolds provide valuable insights into the influence of halogen substitutions.

CompoundTargetAssay TypeIC50 (nM)
This compoundHIF-2αBiochemical Assay82 ± 18[1]

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency.

Structure-Activity Relationship (SAR) Insights

While direct comparative data is sparse, SAR studies on various chromane and benzopyran-based inhibitors of the HIF pathway offer valuable insights into the role of halogenation and other structural modifications:

  • Halogen Position and Type: The position and nature of the halogen substituent on the chromane ring can significantly impact inhibitory activity. For instance, in a series of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs targeting the HIF-1 pathway, the specific substitution pattern on the arylsulfonyl group was found to be critical for potent inhibition.

  • Other Substitutions: Modifications at other positions of the chromane ring, such as the addition of dimethyl groups at the 2-position, have been shown to be important for the activity of some HIF pathway inhibitors.

  • Tricyclic Scaffolds: Research on tricyclic HIF-2α inhibitors has demonstrated that the inclusion of fluorine atoms in a cis configuration can enhance inhibitory activity. This highlights the nuanced role of halogen stereochemistry in ligand-target interactions.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the biological data. Below is a representative protocol for a biochemical assay used to determine the inhibitory activity of compounds against HIF-2α.

HIF-2α Inhibition Assay Protocol

This protocol is based on the general principles of biochemical assays designed to measure the inhibition of protein-protein interactions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the HIF-2α/ARNT heterodimer.

Materials:

  • Recombinant human HIF-2α and ARNT proteins.

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin and detergents).

  • Detection reagents (e.g., specific antibodies for HIF-2α or ARNT, and a labeled secondary antibody or a proximity-based detection system like AlphaLISA®).

  • 384-well microplates.

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Protein Incubation: The recombinant HIF-2α and ARNT proteins are incubated together in the wells of a 384-well plate in the presence of varying concentrations of the test compound or vehicle control (DMSO).

  • Detection: After the incubation period, the detection reagents are added to the wells. The signal generated, which is proportional to the extent of HIF-2α/ARNT interaction, is measured using a suitable plate reader.

  • Data Analysis: The raw data is normalized to the high (vehicle control) and low (no protein) signal controls. The normalized data is then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Visualizing the HIF-1α Signaling Pathway

To provide a broader context for the therapeutic target, the following diagram illustrates the simplified signaling pathway of the closely related Hypoxia-Inducible Factor 1α (HIF-1α), which shares the HIF-1β (ARNT) binding partner with HIF-2α.

HIF1a_Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_N->PHD Hydroxylation Proteasome Proteasome HIF1a_N->Proteasome VHL von Hippel-Lindau (VHL) Protein PHD->VHL Recognition VHL->HIF1a_N Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α (stabilized) HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex ARNT ARNT (HIF-1β) ARNT->HIF1_Complex HRE Hypoxia Response Element (HRE) in DNA HIF1_Complex->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression Activates

Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for Compound Screening

The process of identifying and characterizing novel inhibitors involves a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_Assays Assay Cascade HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Biochemical Biochemical Assays (e.g., HIF-2α inhibition) Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Cellular Cell-Based Assays (e.g., HRE reporter gene) Preclinical Preclinical Development Lead_Opt->Preclinical In_Vivo In Vivo Models (e.g., Xenograft models) Biochemical->Cellular Cellular->In_Vivo

Caption: A typical workflow for the discovery and development of small molecule inhibitors.

Conclusion

This compound has emerged as a potent inhibitor of HIF-2α, a critical target in oncology. While direct comparative data with other halogenated chromane-4-carboxylic acid analogs is not yet widely available, existing structure-activity relationship studies on related chromane scaffolds suggest that the nature and position of the halogen substituent are key determinants of inhibitory activity. Further research, including the synthesis and biological evaluation of a broader range of halogenated chromane analogs, is warranted to fully elucidate the SAR and to optimize the therapeutic potential of this promising class of compounds. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

validation of a newly developed synthetic method for 7-Bromochromane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a traditional and a potential modern synthetic approach for obtaining 7-Bromochromane-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. Due to the absence of a directly published, single-step synthesis for this specific molecule, this guide outlines plausible multi-step pathways adapted from established methodologies for structurally related compounds.

Introduction

This compound is a valuable building block in medicinal chemistry. Its rigid, bicyclic structure and the presence of a bromine atom and a carboxylic acid group make it a versatile scaffold for introducing desired functionalities and tuning the pharmacokinetic properties of drug candidates. This document compares a conventional, well-established synthetic strategy with a more recent, conceptual approach, providing detailed experimental protocols and a summary of their respective advantages and disadvantages.

Diagram of the General Synthetic Validation Workflow

General Workflow for Synthetic Method Validation A Conceptualization of Synthetic Route B Literature Search for Precedents A->B C Route A: Established Method B->C D Route B: Novel Method B->D E Experimental Execution C->E D->E F Characterization & Purity Analysis (NMR, MS, HPLC) E->F G Data Comparison (Yield, Time, Cost, Safety) F->G H Selection of Optimal Method G->H

Caption: General workflow for validating a new synthetic method.

Methodology Comparison

For the purpose of this guide, we will compare two synthetic pathways:

  • Method A (Established Approach): A traditional multi-step synthesis involving the formation of a chromanone intermediate, followed by functional group manipulation to introduce the carboxylic acid.

  • Method B (Proposed Modern Approach): A more recent strategy potentially involving a cascade radical annulation to construct the chroman-4-one core, followed by conversion to the target carboxylic acid.

ParameterMethod A: Established ApproachMethod B: Proposed Modern Approach
Starting Materials 3-Bromophenol, Acrylonitrile, Polyphosphoric Acid2-(Allyloxy)-4-bromobenzaldehyde, Oxalic Acid derivative
Key Intermediates 7-Bromochroman-4-one3-(Alkoxycarbonylmethyl)-7-bromochroman-4-one
Overall Yield (Estimated) 30-40%50-60%
Reaction Time (Estimated) 3-4 days1-2 days
Reagent Cost ModeratePotentially higher due to catalysts/initiators
Scalability Well-establishedMay require optimization for large scale
Safety/Environmental Use of strong acids (PPA)Use of radical initiators, potentially milder conditions

Experimental Protocols

Method A: Established Approach (Adapted from related syntheses)

This method is a multi-step process starting from 3-bromophenol.

Step 1: Synthesis of 3-(3-Bromophenoxy)propanenitrile

  • To a solution of 3-bromophenol (1 eq.) and potassium carbonate (1.5 eq.) in acetone, add acrylonitrile (1.2 eq.) dropwise at room temperature.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(3-bromophenoxy)propanenitrile.

Step 2: Synthesis of 7-Bromochroman-4-one

  • Add the 3-(3-bromophenoxy)propanenitrile (1 eq.) to polyphosphoric acid (10 eq. by weight).

  • Heat the mixture at 120°C for 2 hours with vigorous stirring.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography to obtain 7-bromochroman-4-one.

Step 3: Synthesis of this compound

  • To a solution of 7-bromochroman-4-one (1 eq.) in a mixture of dioxane and water, add potassium cyanide (2 eq.) and ammonium carbonate (4 eq.).

  • Heat the mixture at 60°C for 12 hours in a sealed vessel.

  • Cool the reaction mixture and add a solution of sodium hydroxide (4 eq.) in water.

  • Heat the mixture at 100°C for 24 hours.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

Method B: Proposed Modern Approach (Conceptual, based on radical cyclization)

This proposed route utilizes a more contemporary cascade radical annulation strategy.

Step 1: Synthesis of 2-(Allyloxy)-4-bromobenzaldehyde

  • To a solution of 4-bromo-2-hydroxybenzaldehyde (1 eq.) and potassium carbonate (1.5 eq.) in DMF, add allyl bromide (1.2 eq.) at room temperature.

  • Stir the reaction mixture at 60°C for 6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain 2-(allyloxy)-4-bromobenzaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(7-bromo-4-oxochroman-3-yl)acetate

  • In a reaction vessel, combine 2-(allyloxy)-4-bromobenzaldehyde (1 eq.), methyl 2-oxoacetate (3 eq.), and ammonium persulfate (3 eq.) in a mixture of DMSO and water.

  • Heat the mixture at 90°C under a nitrogen atmosphere for 24 hours.[1]

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield methyl 2-(7-bromo-4-oxochroman-3-yl)acetate.[1]

Step 3: Hydrolysis to this compound

  • Dissolve the methyl 2-(7-bromo-4-oxochroman-3-yl)acetate (1 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (3 eq.) and stir at room temperature for 12 hours.

  • Acidify the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Conclusion

The established synthetic approach (Method A) for this compound, while reliable, involves multiple steps, harsh reagents like polyphosphoric acid, and potentially lower overall yields. The proposed modern approach (Method B), leveraging a cascade radical annulation, offers a potentially more efficient and streamlined synthesis. While this method is conceptual for the exact target molecule, related syntheses show promise for higher yields and milder reaction conditions.[1] Further experimental validation is required to confirm the viability and optimize the conditions for this modern route. The choice of method will ultimately depend on factors such as scale, cost of reagents, and available equipment.

References

Correlation of In Vitro and In Vivo Activity for Chromane-Based Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Data Summary: In Vitro vs. In Vivo Performance of Chromane Analogs

The following tables summarize the reported in vitro and in vivo activities for several classes of chromane derivatives, offering a glimpse into the potential for preclinical translation.

Compound ClassTarget/AssayIn Vitro Activity (IC50/EC50)In Vivo ModelIn Vivo ActivityReference
Spirocyclic Chromane Derivatives Prostate Cancer Cell Proliferation (22Rv1 cells)B16: 96 nMXenograft ModelTumor growth inhibition[1]
Chromane Propionic Acid Analogs GPR120 ActivationCompound 18: Potent agonistRodent modelsImproved glucose tolerance[2]
Chroman-4-one Derivatives Sirtuin 2 (SIRT2) Inhibition6,8-dibromo-2-pentylchroman-4-one: 1.5 µMNot specifiedNot specified
New Chromane Analogs α-amylase and α-glucosidase inhibitionS23: Significant inhibitionStreptozotocin-induced diabetic ratsBlood sugar level reduction[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the literature for chromane analogs.

In Vitro Assays

Cell Proliferation Assay (e.g., for anticancer activity):

  • Cell Culture: Human cancer cell lines (e.g., 22Rv1 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[1]

Enzyme Inhibition Assay (e.g., for α-glucosidase):

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., α-glucosidase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer.

  • Inhibition Measurement: The test compounds are pre-incubated with the enzyme before the addition of the substrate. The enzymatic reaction is monitored by measuring the absorbance of the product at a specific wavelength.

  • IC50 Determination: The concentration of the compound required to inhibit the enzyme activity by 50% (IC50) is determined.[3]

Receptor Activation Assay (e.g., for GPR120):

  • Cell Line: A cell line stably expressing the receptor of interest (e.g., GPR120) is used.

  • Signaling Pathway Measurement: Receptor activation is assessed by measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

  • EC50 Calculation: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.[2]

In Vivo Studies

Xenograft Models (for anticancer activity):

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Compound Administration: Once tumors reach a palpable size, the mice are treated with the test compound or vehicle control, typically via oral gavage or intraperitoneal injection.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.[1]

Oral Glucose Tolerance Test (OGTT) (for antidiabetic activity):

  • Animal Model: Rodent models of diabetes or insulin resistance are often used.

  • Fasting: Animals are fasted overnight prior to the test.

  • Compound and Glucose Administration: The test compound is administered orally, followed by an oral glucose challenge after a specific time interval.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge. The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.[2]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow from initial in vitro screening to in vivo validation for novel therapeutic agents like the 7-Bromochromane-4-carboxylic acid analogs.

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation a Compound Synthesis (this compound analogs) b Primary Screening (Target-based or Phenotypic) a->b Library c Secondary Assays (Dose-response, Selectivity) b->c Hits d In Vitro ADME/Tox (Metabolic stability, Cytotoxicity) c->d Leads e Pharmacokinetic Studies (Bioavailability, Half-life) d->e Candidate Selection f Efficacy Studies (Disease Models) e->f Dosing Regimen g Preliminary Toxicology f->g Efficacy Data h Preclinical Candidate g->h Safety Profile

Figure 1. A generalized workflow for the preclinical development of novel therapeutic compounds.

Signaling Pathway Example: GPR120 Activation

Chromane propionic acid analogs have been identified as agonists of G protein-coupled receptor 120 (GPR120), a target for type 2 diabetes. The activation of GPR120 can lead to improved insulin sensitivity.

GPR120_Pathway ligand Chromane Analog (GPR120 Agonist) receptor GPR120 ligand->receptor Binds to beta_arrestin β-Arrestin 2 receptor->beta_arrestin Recruits downstream Anti-inflammatory Effects & Improved Insulin Sensitivity beta_arrestin->downstream Mediates

Figure 2. Simplified signaling pathway for GPR120 activation by a chromane analog agonist.

Conclusion

While a direct in vitro-in vivo correlation for this compound analogs remains to be established through dedicated studies, the broader class of chromane derivatives has demonstrated promising translation from potent in vitro activity to significant in vivo efficacy across various therapeutic areas. The data presented herein for structurally related analogs provides a valuable reference for researchers engaged in the design and development of novel chromane-based therapeutics. Future studies focusing on establishing a clear structure-activity relationship and a robust in vitro-in vivo correlation for specific subclasses like the 7-bromo-substituted analogs will be instrumental in advancing these promising compounds toward clinical evaluation.

References

comparative analysis of different catalytic systems for 7-Bromochromane-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different catalytic systems for the synthesis of 7-Bromochromane-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two key stages: the formation of the intermediate 7-bromochroman-4-one, and its subsequent conversion to the target carboxylic acid. This guide offers a detailed examination of catalytic methodologies for the first stage, for which distinct catalytic systems have been reported, and discusses a viable chemical transformation for the second stage.

Synopsis of Synthetic Strategies

The synthesis of this compound is effectively achieved through a two-step process. The initial and most critical stage involves the construction of the 7-bromochroman-4-one core. Two primary catalytic routes have been identified for this purpose: a heterogeneous acid-catalyzed intramolecular Friedel-Crafts cyclization and a homogeneous rhodium-catalyzed hydrogenation. The second stage involves the conversion of the C4-keto group of 7-bromochroman-4-one into a carboxylic acid functionality.

Comparative Analysis of Catalytic Systems for 7-Bromochroman-4-one Synthesis

The choice of catalytic system for the synthesis of 7-bromochroman-4-one presents a trade-off between reaction conditions, catalyst type, and substrate availability. Below is a comparison of two prominent methods.

System 1: Heterogeneous Catalysis via Friedel-Crafts Cyclization

This approach utilizes an acid-activated Montmorillonite K-10 clay, a heterogeneous catalyst, to promote the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.[1] This method offers the advantage of a simple work-up procedure, as the solid catalyst can be easily removed by filtration.

System 2: Homogeneous Catalysis via Hydrogenation

This method employs a homogeneous catalyst, Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride), for the hydrogenation of 7-bromo-4H-chromen-4-one (7-bromochromone).[1][2] This catalytic system is known for its efficiency in homogeneous hydrogenation reactions under relatively mild conditions.

Data Presentation: Comparison of Catalytic Systems for 7-Bromochroman-4-one Synthesis

ParameterSystem 1: Friedel-Crafts CyclizationSystem 2: Catalytic Hydrogenation
Catalyst Acid-activated Montmorillonite K-10Wilkinson's catalyst [Rh(PPh3)3Cl]
Catalyst Type HeterogeneousHomogeneous
Substrate 3-(3-Bromophenoxy)propanoic acid7-Bromo-4H-chromen-4-one
Catalyst Loading 300% by weight4 mol%
Solvent TolueneEthanol
Temperature Reflux70°C
Pressure Inert atmosphere0.3 MPa of Hydrogen
Reaction Time 30-45 minutes20 hours
Yield 85%79.8%

Experimental Protocols

Protocol for System 1: Friedel-Crafts Cyclization

A mixture of 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated Montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere for 30-45 minutes.[1] Upon completion of the reaction, the mixture is cooled, and dichloromethane (10-15 mL) is added. The solid catalyst is removed by filtration and washed twice with dichloromethane. The combined organic filtrate is concentrated, and the crude product is extracted with hexane to afford pure 7-bromochroman-4-one.[1]

Protocol for System 2: Catalytic Hydrogenation

In a suitable pressure vessel, 7-bromo-4H-chromen-4-one (0.329 mol) is dissolved in ethanol to a concentration of 0.4 mol·L-1.[1][2] Wilkinson's catalyst (4 mol%) is added to the solution. The vessel is then pressurized with hydrogen to 0.3 MPa and heated to 70°C for 20 hours.[1][2] After the reaction, the solvent is removed under reduced pressure, and the residue is purified to yield 7-bromochroman-4-one.

Subsequent Transformation to this compound

The conversion of the 4-keto group of 7-bromochroman-4-one to a carboxylic acid can be achieved via the Haloform reaction.[3][4][5][6][7] This reaction is effective for methyl ketones or ketones that can undergo exhaustive α-halogenation. In the context of 7-bromochroman-4-one, the methylene group at the C3 position is activated by the adjacent carbonyl group and can undergo halogenation, making the haloform reaction a plausible route.

General Protocol for Haloform Reaction

To a solution of 7-bromochroman-4-one in a suitable solvent such as ethanol, an aqueous solution of sodium hypochlorite (or another hypohalite) is added portion-wise at 0°C.[3] The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude carboxylic acid, which can be further purified.[3]

Visualizing the Workflow

The following diagram illustrates the generalized experimental workflow for the synthesis of this compound.

G cluster_0 Stage 1: Synthesis of 7-Bromochroman-4-one cluster_0_1 System 1: Friedel-Crafts Cyclization cluster_0_2 System 2: Catalytic Hydrogenation cluster_1 Stage 2: Carboxylation A1 3-(3-Bromophenoxy)propanoic Acid A2 Montmorillonite K-10 Toluene, Reflux A1->A2 Reactant C 7-Bromochroman-4-one A2->C Yield: 85% B1 7-Bromochromone B2 Wilkinson's Catalyst Ethanol, 70°C, H₂ B1->B2 Reactant B2->C Yield: 79.8% D Haloform Reaction (e.g., NaOCl) C->D Intermediate E This compound D->E Final Product

Caption: Generalized workflow for the two-stage synthesis of this compound.

References

A Head-to-Head Comparison of the Biological Activity of 7-Bromochromane-4-carboxylic Acid and its Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this structure can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of 7-Bromochromane-4-carboxylic acid and its regioisomers. Due to the limited availability of direct comparative studies on these specific carboxylic acid derivatives, this guide leverages data from their closely related analogs, the brominated chroman-4-ones, to infer potential structure-activity relationships.

Comparative Analysis of Biological Activity

Compound/AnalogBiological ActivityQuantitative Data (IC₅₀/MIC)Reference
6,8-Dibromo-2-pentylchroman-4-oneSIRT2 InhibitionIC₅₀ = 1.5 µM[1]
8-Bromo-6-chloro-2-pentylchroman-4-oneSIRT2 InhibitionIC₅₀ = 4.5 µM[1]
Halogenated Chalcones (related to chromanones)Antibacterial (Staphylococcus)MIC = 15.625 to 125 µM[2]
Brominated Plastoquinone AnalogsCytotoxicity (MCF-7 cells)GI₅₀ = 1.55 to 4.41 µM[3]
Brominated DepsidonesAntibacterial (MRSA and VRE)MIC = 0.5 to 2.0 µM[4]

Note: The data presented is for brominated chroman-4-one analogs and related brominated compounds, as direct comparative data for bromochromane-4-carboxylic acid regioisomers is unavailable.

The available data on analogous compounds suggest that the position and number of bromine substituents play a crucial role in determining the biological activity. For instance, the disubstituted 6,8-dibromochroman-4-one derivative exhibits potent SIRT2 inhibition[1]. Furthermore, studies on other brominated heterocyclic compounds have demonstrated significant antibacterial and cytotoxic activities[2][3][4]. It is plausible that the bromine substitution on the chromane-4-carboxylic acid scaffold will similarly influence its biological profile, making a systematic evaluation of all regioisomers a critical step in drug discovery.

Experimental Protocols

To facilitate further research and direct comparative studies, detailed experimental protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/mL (195 µL per well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂[5].

  • Compound Treatment: Add 5 µL of the test compound at various concentrations to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide)[5].

  • Incubation: Incubate the plates for 24 hours[5].

  • MTT Addition: Remove the medium and add 200 µL of fresh medium containing MTT (1 mg/mL) to each well. Incubate for 4 hours[5].

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[5].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[5].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition: SIRT2 Inhibition Assay

This protocol describes a fluorescence-based assay to screen for SIRT2 inhibitors.

Protocol:

  • Reagent Preparation: Prepare solutions of SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD⁺ in assay buffer[6].

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, followed by the SIRT2 enzyme and the substrate/NAD⁺ mixture. The final reaction volume is typically 50 µL[6].

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10 minutes)[6].

  • Development: Stop the reaction by adding a developer solution containing a sirtuin inhibitor (e.g., nicotinamide). The developer will generate a fluorescent signal from the deacetylated substrate[6].

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex. 360 nm, Em. 460 nm)[6].

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the SIRT2 inhibition assay.

MTT_Assay_Workflow cluster_day1 Day 1: Cell Plating and Treatment cluster_day2 Day 2: Assay A Seed cells in 96-well plate B Incubate overnight A->B C Add test compounds B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

SIRT2_Inhibition_Assay_Workflow A Prepare reagent solutions (SIRT2, Substrate, NAD+) B Add test compounds to 96-well plate A->B C Add SIRT2 enzyme B->C D Add Substrate/NAD+ mixture C->D E Incubate at 37°C D->E F Add developer solution E->F G Measure fluorescence F->G

Caption: Workflow of the SIRT2 inhibition assay.

References

A Researcher's Guide to Assessing Target Selectivity and Cross-Reactivity of Novel Kinase Inhibitors: A Case Study Framework for 7-Bromochromane-4-carboxylic acid-based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. While the specific target selectivity and cross-reactivity profile of 7-Bromochromane-4-carboxylic acid-based inhibitors is not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers and drug development professionals to undertake such an assessment for any novel inhibitor series. This guide outlines the prevailing experimental strategies, from broad screening to in-cell validation, and details how to present and interpret the resulting data.

The Imperative of Selectivity Profiling

Achieving inhibitor selectivity for specific protein kinases is a significant challenge but is critical for developing safe and effective therapeutics.[1] A thorough understanding of a compound's interaction with the human kinome helps to:

  • Elucidate the Mechanism of Action: Confirming that the observed biological effect is due to the inhibition of the intended target.

  • Predict Off-Target Effects: Identifying potential unintended kinase interactions that could lead to toxicity or adverse side effects.[2]

  • Discover Polypharmacology: Uncovering opportunities where inhibiting multiple kinases could be therapeutically beneficial.[1]

  • Guide Lead Optimization: Providing crucial structure-activity relationship (SAR) data to improve potency and selectivity.[3]

Comparative Overview of Kinase Assay Formats

The initial assessment of a novel inhibitor series like our hypothetical "this compound" (BCCA) series involves screening against a large panel of kinases. This is typically done using a combination of biochemical (cell-free) and cell-based assays, each providing distinct and complementary information.[4][5]

Assay Category Assay Type Principle Advantages Limitations
Biochemical Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[6]Gold standard for direct activity measurement; highly sensitive; not prone to compound interference.[6][7]Requires handling of radioactive materials; costly disposal; endpoint measurement.[7]
Fluorescence-Based (e.g., TR-FRET) Measures Förster Resonance Energy Transfer between a donor and acceptor fluorophore, typically on an antibody and a substrate, upon phosphorylation.[6]Homogeneous (no-wash) format; high-throughput compatible; non-radioactive.[8]Susceptible to light-scattering or fluorescent compound interference.
Luminescence-Based (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, which is converted to an ATP-driven luciferase signal.[8]High sensitivity and broad dynamic range; less interference than fluorescence.[5]Indirect measurement; relies on coupling enzymes which can be inhibited.
Binding Assays Measures the displacement of a known fluorescent or tagged ligand from the kinase active site by the inhibitor.Directly measures compound binding affinity (Kd); independent of enzyme activity.[6]Does not confirm functional inhibition; may miss allosteric inhibitors.
Cell-Based Target Engagement (e.g., NanoBRET™) Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells. Inhibitor binding displaces the tracer, reducing the BRET signal.[9]Quantifies compound binding to the target in a physiological context; assesses cell permeability.[4][9]Requires genetic modification of cells to express the fusion kinase; tracer binding mode can influence results.[9]
Cellular Phosphorylation Assays Uses phospho-specific antibodies (e.g., in an ELISA or TR-FRET format) to detect the phosphorylation of a specific downstream substrate in cell lysates after inhibitor treatment.[9]Measures functional kinase inhibition in a cellular pathway; can use endogenous kinases.[9]Requires specific and high-quality antibodies; signal can be influenced by other pathways affecting the substrate.
Cell Proliferation / Viability Assays Measures the inhibitor's effect on the proliferation or death of cancer cell lines known to be dependent on a specific kinase for survival.[9]Provides a functional readout of the compound's overall anti-cancer efficacy; integrates cell permeability, metabolism, and target inhibition.Indirect measure of target inhibition; effect could be due to off-target activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for a biochemical TR-FRET assay and a cell-based NanoBRET™ Target Engagement assay.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is a generalized procedure for determining the in vitro potency (IC₅₀) of an inhibitor.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Create a serial dilution of the this compound inhibitor in 100% DMSO, typically starting from a 10 mM stock. Then, create intermediate dilutions in assay buffer.

    • Kinase and Substrate Preparation: Dilute the target kinase and a suitable biotinylated peptide substrate to their final desired concentrations in the assay buffer.

    • ATP Solution: Prepare an ATP solution in assay buffer at a concentration corresponding to the Kₘ for the specific kinase.[10]

    • Detection Reagents: Prepare the detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of the kinase/biotinylated substrate mix to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol assesses the binding of an inhibitor to its target kinase within intact cells.[9]

  • Cell Preparation:

    • Culture HEK293 cells in a suitable medium (e.g., DMEM + 10% FBS).

    • Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure (384-well white assay plate):

    • Dispense 10 µL of the cell suspension into each well.

    • Prepare serial dilutions of the this compound inhibitor in Opti-MEM®.

    • Add 5 µL of the diluted inhibitor or DMSO vehicle control to the appropriate wells and incubate for 2 hours in a humidified incubator at 37°C with 5% CO₂.

    • Prepare the detection reagent mix containing the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM®.

    • Add 5 µL of the detection reagent mix to all wells.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Kinase_Signaling_Pathway Generic MAP Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK TF Transcription Factor ERK->TF Inhibitor BCCA-Inhibitor Inhibitor->MEK

Caption: A generic MAP Kinase signaling cascade.

Screening_Workflow Kinase Inhibitor Profiling Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation A Synthesize BCCA Inhibitor Library B Single-Dose Screen (e.g., 1 µM) vs. Large Kinase Panel A->B C Identify Preliminary Hits (e.g., >50% Inhibition) B->C D Dose-Response Assays (IC50) for Hits and Related Kinases C->D E Calculate Selectivity Score & Prioritize Compounds D->E F Cell-Based Target Engagement Assays E->F H Confirm On-Target Activity & Functional Effects F->H G Cellular Phosphorylation & Viability Assays G->H

Caption: A typical workflow for kinase inhibitor profiling.

TR_FRET_Principle cluster_No_Inhibition Kinase Active (No Inhibitor) cluster_Inhibition Kinase Inactive (Inhibitor Present) Kinase_A Kinase P_Sub_A Biotin-Substrate-P Kinase_A->P_Sub_A Phosphorylates ATP_A ATP ADP_A ADP Sub_A Biotin-Substrate Ab_Eu Ab-Eu P_Sub_A->Ab_Eu SA_APC SA-APC P_Sub_A->SA_APC FRET FRET Signal Ab_Eu->FRET Energy Transfer Inhibitor_B Inhibitor Kinase_B Kinase Inhibitor_B->Kinase_B Sub_B Biotin-Substrate No_FRET No FRET

Caption: Principle of a TR-FRET kinase assay.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example Primary Screen of BCCA-01 against a Kinase Panel (Inhibition at 1 µM)

Kinase FamilyKinase Target% Inhibition
Tyrosine Kinase ABL112.4
EGFR8.2
MAP2K1 (MEK1) 95.7
MAP2K2 (MEK2) 91.3
SRC15.1
Serine/Threonine AKT15.5
BRAF11.0
CDK22.1
MAPK1 (ERK2) 3.2
PIM122.8
... (and so on for the full panel)

Data in this table is hypothetical and for illustrative purposes only.

Table 2: Comparative IC₅₀ Values of Lead BCCA Inhibitors

CompoundTarget KinaseBiochemical IC₅₀ (nM) (TR-FRET)Cellular Target Engagement IC₅₀ (nM) (NanoBRET™)
BCCA-01 MAP2K1 15.288.1
MAP2K2 21.5105.7
BRAF>10,000>10,000
ABL1>10,000>10,000
BCCA-02 MAP2K1 250.61,240
MAP2K2 310.11,560
BRAF>10,000>10,000
ABL1>10,000>10,000
Reference Inhibitor MAP2K1 5.125.4
(e.g., Selumetinib)MAP2K2 7.833.9

Data in this table is hypothetical and for illustrative purposes only.

Interpretation: The primary screen (Table 1) identifies potential on- and off-targets. For BCCA-01, MAP2K1 and MAP2K2 are clear primary targets. The dose-response data in Table 2 confirms this potency and allows for comparison with analogues (BCCA-02) and known reference inhibitors. The difference between biochemical and cellular IC₅₀ values provides initial insights into the compound's cell permeability and potential for intracellular metabolism. A highly selective compound will show potent activity against its intended target(s) with significantly weaker activity (e.g., >100-fold higher IC₅₀) against other kinases.

References

Safety Operating Guide

Proper Disposal of 7-Bromochromane-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Classification - Hazardous Halogenated Organic Acid

Researchers and drug development professionals handling 7-Bromochromane-4-carboxylic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its classification as a halogenated organic compound, this substance cannot be disposed of via standard laboratory drains. All waste containing this compound must be collected, clearly labeled, and disposed of through an approved hazardous waste management service.

Essential Safety and Disposal Procedures

Proper disposal begins with safe handling and waste segregation at the point of generation. The following step-by-step procedures provide a framework for the safe management of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

Waste Collection and Segregation
  • Designated Waste Container : Use a dedicated, leak-proof, and chemically compatible container for all waste containing this compound. The container should be made of high-density polyethylene (HDPE) or another material resistant to organic acids and halogenated compounds.

  • Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Segregation : Do not mix this waste with other waste streams, particularly non-halogenated organic solvents or aqueous waste.[1] Improper mixing can create hazardous reactions or complicate the disposal process.

Disposal Protocol
  • Solid Waste : Collect any solid this compound, contaminated personal protective equipment (such as gloves), and weighing papers in the designated hazardous waste container.

  • Solutions : Solutions containing this compound should also be collected in the designated container.

  • Storage : Store the sealed hazardous waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental services company.

Under no circumstances should this compound or its solutions be poured down the drain.[1] Organic substances can be toxic and should not enter wastewater systems.[1]

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: Generation of This compound waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a designated, labeled hazardous waste container for halogenated organic solids. is_solid->collect_solid Solid collect_liquid Collect in a designated, labeled hazardous waste container for halogenated organic liquids. is_solid->collect_liquid Liquid storage Store the sealed container in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage disposal Arrange for pickup and disposal by a licensed hazardous waste contractor. storage->disposal

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, general guidelines for the disposal of similar chemical classes provide the following thresholds.

ParameterGuidelineCitation
Drain Disposal Prohibited for halogenated organic compounds.[1]
Waste Segregation Must be segregated from non-halogenated and aqueous waste.[1]
Container Type Chemically resistant, leak-proof, and clearly labeled.

References

Essential Safety and Operational Guide for 7-Bromochromane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 7-Bromochromane-4-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Given that this compound is a halogenated carboxylic acid, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecifications & Use
Eye and Face Protection Chemical Safety GogglesMust meet ANSI Z87.1 standards. Required at all times in the laboratory.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.
Hand Protection Nitrile GlovesProvides good resistance to acids, bases, and many organic solvents. Inspect for tears before use and replace immediately if compromised.[1][2]
Heavy-duty gloves (e.g., Neoprene or PVC)Recommended for handling large quantities or for extended periods. Neoprene is effective against acids, bases, and hydrocarbons, while PVC is suitable for acids and bases but poor for most organic solvents.[1][3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[4]
Chemical-resistant ApronAn impervious apron is required when handling quantities greater than 10 milliliters to protect against splashes.[5]
Foot Protection Closed-toe ShoesShoes must fully cover the foot; perforated shoes are not permitted.[4]
Respiratory Protection RespiratorUse may be required if engineering controls (like a fume hood) are insufficient to control exposure to dust or aerosols. This requires a formal respiratory protection program, including fit testing and medical evaluation.[3][4]

II. Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[6]
Inhalation Move the exposed individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Have the victim drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

III. Handling and Storage

Proper handling and storage are essential to prevent accidents and maintain the integrity of the compound.

Operational Plan:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid material. When preparing solutions, always add the acid to the solvent slowly.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

IV. Spill and Disposal Plan

A clear plan for managing spills and waste is necessary for laboratory safety and environmental compliance.

Spill Response:

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For solid spills, carefully sweep up the material to avoid raising dust and place it in a designated waste container. For liquid spills, use an inert absorbent material.

  • Neutralize: For spills of acidic solutions, neutralize with a suitable agent like sodium bicarbonate.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Report: Report all spills to the laboratory supervisor.

Disposal Plan:

  • Waste Identification: All waste containing this compound must be labeled as hazardous waste.

  • Waste Segregation: Segregate halogenated organic waste from other waste streams.

  • Containerization: Use approved, sealed, and properly labeled containers for waste collection.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

V. Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Chemical Fume Hood B->C D Weigh and Transfer Compound C->D E Prepare Solution (Add Acid to Solvent) D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Store Compound Properly G->H I Remove PPE and Wash Hands H->I J Spill Occurs L Follow Spill Response Protocol J->L Action K Exposure Occurs M Follow First Aid Procedures K->M Action

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.